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  • Product: 1-(2-Hydroxyethyl)piperazin-2-one
  • CAS: 59702-23-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Formulation Applications of 1-(2-Hydroxyethyl)piperazin-2-one

Introduction and Core Rationale In the landscape of advanced drug development and biopharmaceutical formulation, the selection of functional excipients and chemical intermediates dictates the stability and efficacy of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Rationale

In the landscape of advanced drug development and biopharmaceutical formulation, the selection of functional excipients and chemical intermediates dictates the stability and efficacy of the final therapeutic. As a Senior Application Scientist, I have observed that traditional buffering agents often fail to provide the dual benefits of pH stabilization and interfacial protection required for complex biologics.

Enter 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7), a highly versatile heterocyclic compound. Featuring a piperazinone core conjugated with a hydroxyethyl functional group, this molecule exhibits a balanced hydrophilicity-lipophilicity profile[1]. Its structural flexibility and zwitterionic nature make it a highly valuable asset in both organic synthesis and the stabilization of monoclonal antibodies (mAbs)[1].

Physicochemical Profiling

Understanding the molecular baseline of 1-(2-Hydroxyethyl)piperazin-2-one is the first step in leveraging its reactivity. The compound's dual functionality allows for selective modifications, making it a robust building block for biologically active molecules and biodegradable polymers[1].

Quantitative Data Summary

The following table summarizes the critical physicochemical and market parameters of the compound:

ParameterValueClinical/Industrial Relevance
CAS Number 59702-23-7Standardized registry identifier[1].
Molecular Formula C6H12N2O2Indicates a balanced carbon-to-heteroatom ratio[2].
Molecular Weight 144.17 g/mol Low molecular weight facilitates high solubility[2].
SMILES String C1CN(C(=O)CN1)CCOHighlights the N1-hydroxyethyl substitution[2].
Target Purity >98% (HPLC/NMR)Critical threshold for FDA-approved applications[1].
Market CAGR (2023-2030) 6.2%Driven by generic drug and biosimilar expansion[1].

Mechanistic Role in Biopharmaceutical Formulation

Protein aggregation remains a primary failure mode in biosimilar development. The zwitterionic nature of 1-(2-hydroxyethyl)piperazin-2-one enables it to function as an exceptional pH buffer in biopharmaceuticals[1].

Causality in Formulation: When formulating mAbs, maintaining the native folded state of the protein is paramount. Traditional buffers can cause localized pH shifts during lyophilization or thermal stress. 1-(2-Hydroxyethyl)piperazin-2-one mitigates this by providing a stable zwitterionic buffering capacity. Furthermore, recent data indicates a profound synergy between this compound and polysorbate surfactants[1]. While polysorbates protect proteins at the air-liquid interface, the addition of 1-(2-hydroxyethyl)piperazin-2-one creates a protective hydration shell around the protein's hydrophobic patches, effectively preventing aggregation[1].

Stabilization N1 1-(2-Hydroxyethyl) piperazin-2-one N3 Zwitterionic pH Buffering N1->N3 Provides N4 Micelle Interface Stabilization N1->N4 Synergizes with N2 Polysorbate Surfactant N2->N4 Forms N5 Prevention of Protein Aggregation N3->N5 Maintains Native State N4->N5 Shields Hydrophobic Regions N6 Monoclonal Antibody (mAb) Stability N5->N6 Ensures

Figure 1: Synergistic mechanism of CAS 59702-23-7 in mAb stabilization.

Self-Validating Synthesis & Purification Protocol

The synthesis of CAS 59702-23-7 typically involves the N-alkylation of piperazin-2-one with 2-chloroethanol[1]. To ensure reproducibility and high yield, the protocol must be treated as a self-validating system where each step inherently checks the success of the previous one.

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve piperazin-2-one in a polar aprotic solvent (e.g., dimethylformamide) under an inert nitrogen atmosphere.

  • Causality: A polar aprotic solvent maximizes the nucleophilicity of the amide nitrogen (N1) by poorly solvating the nucleophile, while maintaining the solubility of the intermediate. The inert atmosphere prevents oxidative degradation.

Step 2: pH-Controlled Alkylation

  • Action: Add 2-chloroethanol dropwise while maintaining the system pH between 7.5 and 8.5 using a mild base such as potassium carbonate ( K2​CO3​ ).

  • Causality: Strict pH control is mandatory. It selectively deprotonates the N1 position to drive the alkylation[1], without being so basic as to trigger ring-opening hydrolysis of the piperazinone core.

Step 3: Thermal Activation

  • Action: Gradually heat the reaction mixture to 60°C and maintain for 4 hours with continuous stirring.

  • Causality: The activation energy for N-alkylation with a primary alkyl chloride requires moderate thermal input. Exceeding 70°C exponentially increases the risk of unwanted O-alkylation or thermal degradation of the hydroxyethyl group.

Step 4: Isolation and Analytical Validation

  • Action: Quench the reaction, perform liquid-liquid extraction (using ethyl acetate/water), and isolate the organic layer. Purify the crude product via recrystallization. Validate the final compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality: Regulatory compliance for FDA-approved applications mandates a purity of >98%[1]. This rigorous purification removes unreacted 2-chloroethanol, a known reactive impurity, ensuring the compound is safe for biopharmaceutical formulation.

Synthesis A Piperazin-2-one (Starting Material) C Controlled pH Reaction (N-alkylation at N1) A->C Solvation in DMF B 2-Chloroethanol (Alkylating Agent) B->C Dropwise addition D Crude 1-(2-Hydroxyethyl) piperazin-2-one C->D 60°C Thermal Activation E HPLC/NMR Validation (>98% Purity) D->E Extraction & Recrystallization

Figure 2: Workflow for the pH-controlled synthesis and analytical validation of CAS 59702-23-7.

Future Perspectives: Green Chemistry

Beyond biopharmaceuticals, the demand for 1-(2-hydroxyethyl)piperazin-2-one is surging in the development of biodegradable polymers[1]. Its balanced hydrophilicity and low toxicity profile position it as a sustainable alternative to traditional, highly volatile organic solvents. As the industry pivots toward carbon footprint reduction and circular economy practices, integrating this compound into green chemistry initiatives will likely become a standard practice for forward-thinking research organizations[1].

References

  • Title: Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)
  • Title: 1-(2-Hydroxyethyl)
  • Title: Piperazin Intermediate Product List Source: Clearsynth URL

Sources

Exploratory

Technical Whitepaper: Advanced Handling, Safety, and Application Protocols for 1-(2-Hydroxyethyl)piperazin-2-one

Executive Summary 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7), also referred to by its synonymous nomenclature 4-(2-hydroxyethyl)piperazine-3-one, is a highly versatile heterocyclic organic compound[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7), also referred to by its synonymous nomenclature 4-(2-hydroxyethyl)piperazine-3-one, is a highly versatile heterocyclic organic compound[1]. Featuring both a piperazinone core and a hydroxyethyl functional group, this molecule exhibits a unique zwitterionic-like character and a balanced hydrophilicity-lipophilicity profile[2]. In recent years, its utility has expanded rapidly across medicinal chemistry—serving as a building block for biologically active molecules and anticancer drug candidates—and in formulation science as a critical biologic stabilizer[1][2].

This technical guide synthesizes the physico-chemical properties, rigorous safety and handling protocols, and highly detailed experimental workflows required for the optimal utilization of 1-(2-Hydroxyethyl)piperazin-2-one in advanced research and industrial applications.

Physico-Chemical Profiling & Causality in Handling

Understanding the fundamental properties of 1-(2-Hydroxyethyl)piperazin-2-one is critical for predicting its behavior in both synthetic workflows and storage environments. The compound's high solubility in polar solvents is driven by its capacity for extensive hydrogen bonding, facilitated by the terminal hydroxyl group and the nitrogen atoms within the piperazinone ring[1].

Quantitative Data Summary
PropertyValue / DescriptionScientific Implication
CAS Number 59702-23-7Primary identifier for regulatory compliance[1].
Molecular Formula C6H12N2O2Dictates mass balance in synthetic scaling[1].
Molecular Weight 144.17 g/mol Utilized for precise molarity calculations in formulations[1].
LogP -0.82Indicates high hydrophilicity; ideal for aqueous biopharmaceutical buffers[3].
Physical State Powder / Viscous liquidDependent on ambient conditions and purity; prone to hygroscopicity[4].
Storage Temperature Below +30°C (Room Temp)Prevents thermal degradation and atmospheric moisture absorption[4].

Handling Causality: The measured LogP of -0.82 confirms the compound's strong affinity for water[3]. Consequently, if left exposed to ambient air, the compound can absorb atmospheric moisture (hygroscopicity). This not only alters the effective molecular weight—leading to inaccurate stoichiometric calculations in sensitive drug formulations—but can also trigger localized hydrolysis over prolonged periods. Therefore, standard operating procedures mandate storage in tightly sealed containers within a dry, well-ventilated environment.

Hazard Identification and Safety Matrix

Despite its utility, 1-(2-Hydroxyethyl)piperazin-2-one presents specific occupational hazards that must be managed through strict engineering controls and personal protective equipment (PPE).

GHS Classification & Mechanistic Toxicology

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation (with potential for serious eye damage)[5].

The Causality of Irritation: The localized irritation caused by this compound is intrinsically linked to its amine functionality. The nitrogen atoms in the piperazine ring act as weak bases. Upon contact with the moisture present in human skin or the mucosal membranes of the eyes, these amines can abstract protons from water, generating localized alkaline microenvironments. This localized high pH disrupts the lipid bilayers of cellular membranes, leading to rapid irritation, inflammation, and potential tissue damage[4].

Self-Validating Safety Protocol

To ensure a self-validating safety environment, laboratories must implement the following handling protocol:

  • Engineering Controls: Handle strictly within a certified fume hood or under local exhaust ventilation to prevent the inhalation of dust or aerosols[6]. Validation step: Anemometer reading at the sash must confirm a face velocity of 80-100 fpm prior to opening the container.

  • PPE Requirements: Wear nitrile gloves (inspected for pinholes), a chemically resistant lab coat, and tightly fitting safety goggles (EN 166/NIOSH approved)[6].

  • Spill Management: In the event of a spill, avoid sweeping which generates airborne dust. Instead, carefully shovel the material into a sealed hazardous waste container[6]. Wash the affected area with copious amounts of water to neutralize any residual basicity[4].

Experimental Workflows and Methodologies

Workflow 1: Synthesis via Catalytic Hydrogenation

The synthesis of 1-(2-hydroxyethyl)piperazin-2-one can be efficiently achieved through the deprotection/hydrogenation of 1-carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (35.9 mmol) of 1-carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one in 75 mL of absolute ethanol within a heavy-walled hydrogenation vessel[7]. Causality: Absolute ethanol is chosen as it fully solubilizes the precursor while remaining inert under mild hydrogenation conditions.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution[7]. Warning: Pd/C can be pyrophoric when dry; ensure the solvent vapor phase is purged with inert gas (N2 or Ar) prior to addition.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to an initial pressure of 40 psi. Maintain the reaction at 20°–25°C (room temperature) under continuous agitation for exactly 6 hours[7].

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of diatomaceous earth[7]. Causality: Diatomaceous earth prevents the fine, potentially reactive Pd/C particulates from passing through standard filter paper, ensuring the pharmaceutical intermediate is free of heavy metal contamination.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure 4-(2-hydroxyethyl)piperazine-3-one (1-(2-hydroxyethyl)piperazin-2-one)[7].

Synthesis A 1-Cbz-4-(2-hydroxyethyl) piperazine-3-one D Hydrogenation Reaction (6 hours) A->D B Absolute Ethanol (Solvent) B->D C 10% Pd/C Catalyst (40 psi H2, 20-25°C) C->D E Filtration via Diatomaceous Earth D->E F 1-(2-Hydroxyethyl) piperazin-2-one E->F

Synthetic workflow for 1-(2-hydroxyethyl)piperazin-2-one via catalytic hydrogenation.

Workflow 2: Application in Biologic Stabilization

In formulation science, the zwitterionic nature of 1-(2-hydroxyethyl)piperazin-2-one enables its use as a highly effective pH buffer and stabilizer for monoclonal antibodies (mAbs), often working in synergy with polysorbate surfactants to prevent protein aggregation[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a base aqueous solution using highly purified water (WFI). Add 1-(2-hydroxyethyl)piperazin-2-one to achieve a target molarity (typically 10-50 mM depending on the specific biologic).

  • pH Tuning: Because the compound acts as a buffer, titrate the solution with dilute HCl or NaOH to reach the precise isoelectric target of the monoclonal antibody (usually pH 6.0 - 6.5).

  • Surfactant Integration: Introduce polysorbate (e.g., Polysorbate 80) at a concentration of 0.01% to 0.05% w/v. Causality: While the piperazinone derivative stabilizes the bulk pH and forms protective hydrogen bonds with the protein's hydrophilic domains, the polysorbate shields the hydrophobic interfaces, creating a synergistic anti-aggregation barrier[2].

  • Protein Introduction & Lyophilization: Slowly fold the active mAb into the buffered matrix. The solution is now primed for stable liquid storage or downstream lyophilization.

Stabilization A 1-(2-Hydroxyethyl)piperazin-2-one (Zwitterionic Buffer) D pH Stabilization & Hydrogen Bonding A->D Buffers microenvironment B Polysorbate Surfactant B->D Shields hydrophobic sites C Monoclonal Antibody (mAb) C->D E Prevention of Protein Aggregation D->E

Synergistic biologic stabilization pathway preventing monoclonal antibody aggregation.

Advanced Industrial Considerations

Beyond pharmaceuticals, 1-(2-hydroxyethyl)piperazin-2-one is encountered in environmental engineering. According to research by SINTEF Gassnova, it is identified as a degradation product in amine-based CO2-capture plants[8]. When sampling flue gas from these absorbers, the thermal stability of such components must be strictly monitored. Operating sampling devices at excessively high temperatures can lead to further decomposition of the absorbents, creating artifact formations that skew environmental emission data[8]. Therefore, analytical workflows in environmental monitoring must utilize specialized knock-out condensers and cold traps to preserve the integrity of the compound during gas-to-liquid phase transfer[8].

Sources

Foundational

1-(2-Hydroxyethyl)piperazin-2-one solubility data

Executive Summary 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7) is a highly versatile heterocyclic compound characterized by a piperazinone core and a hydroxyethyl functional group. In modern formulation science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7) is a highly versatile heterocyclic compound characterized by a piperazinone core and a hydroxyethyl functional group. In modern formulation science and materials engineering, understanding the thermodynamic solubility of this compound is critical. Its unique zwitterionic-like nature and balanced hydrophilicity-lipophilicity profile make it an indispensable intermediate in organic synthesis, a stabilizing buffer in biopharmaceuticals, and a sustainable solvent alternative in green chemistry.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating experimental protocol for thermodynamic solubility determination, and maps its solubility-driven industrial applications.

Physicochemical Profiling & Solvation Thermodynamics

The solubility behavior of 1-(2-hydroxyethyl)piperazin-2-one is fundamentally dictated by its molecular architecture. The presence of both a secondary amine/amide nitrogen and a primary hydroxyl group establishes a robust hydrogen-bonding network.

According to 1[1], the compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors. This configuration readily facilitates dipole-dipole interactions with protic solvents like water and ethanol, driving its high solubility in polar media. Furthermore, its measured LogP of -0.82 confirms a strong preference for aqueous phases, making it highly suitable for aqueous-based formulations[1].

Quantitative Solubility & Physicochemical Data

To facilitate formulation development, the following table synthesizes the core physicochemical parameters of 1-(2-hydroxyethyl)piperazin-2-one.

Table 1: Physicochemical and Solubility Profile of CAS 59702-23-7

ParameterValueCausality / Implication for Formulation
Molecular Weight 144.17 g/mol Small molecular volume minimizes steric hindrance during solvation, facilitating rapid dissolution[2].
LogP (Measured) -0.82Negative value indicates a strong preference for aqueous/polar phases over lipid/non-polar phases[1].
XLogP3 (Computed) -1.6Computationally confirms high hydrophilicity and minimal lipophilicity[3].
Topological Polar Surface Area 52.6 ŲOptimal polar surface area (TPSA) allows for extensive hydrogen bonding without excessive molecular rigidity[3].
H-Bond Donors / Acceptors 2 / 3Drives high solubility in water, methanol, and ethanol via the formation of stable solvation shells[2].
Aqueous Solubility Highly Soluble / MiscibleIdeal for use as an aqueous pH buffer and lyophilization additive in biologics[2].
Non-Polar Solubility (Hexane) Poor / InsolubleLipophobic nature prevents partitioning into purely non-polar hydrocarbon solvents.

Experimental Methodology: Thermodynamic Solubility Determination

To generate high-fidelity solubility data suitable for regulatory submissions, solubility must be determined using the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC). We strictly utilize this thermodynamic approach over kinetic methods (e.g., solvent shift) because it accounts for the crystal lattice energy of the solid state and establishes a true equilibrium.

Step-by-Step Protocol (Self-Validating System)
  • Preparation of Solid Excess: Add an excess amount of 1-(2-hydroxyethyl)piperazin-2-one (e.g., 200 mg) into a 5 mL glass vial.

    • Causality: The solid excess ensures that the solvent becomes fully saturated. Without visible undissolved solid at the end of the experiment, true thermodynamic equilibrium cannot be confirmed.

  • Solvent Addition: Dispense exactly 1.0 mL of the target solvent (e.g., USP-grade Water, Ethanol, or DMSO) into the vial.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaking incubator at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: A 48-hour window is mandated to overcome any transient supersaturation artifacts, ensuring the dissolution-precipitation dynamic has reached a steady, thermodynamic state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation/filtration removes undissolved micro-particulates that would otherwise cause a false overestimation of the soluble fraction. If filtering, discard the first 0.5 mL to saturate the filter membrane's binding sites and prevent analyte loss.

  • HPLC-UV Quantification: Dilute the supernatant with the mobile phase to fall within the linear range of the calibration curve. Quantify the concentration using HPLC-UV (or an ELSD/CAD detector, given the compound's lack of strong chromophores).

  • System Suitability Test (SST) & Validation: To ensure the protocol acts as a self-validating system, an SST must precede sample analysis. The run is only valid if the standard recovery is within 98–102%, the peak tailing factor is < 1.5, and the Relative Standard Deviation (RSD) of triplicate injections is < 2.0%.

SolubilityWorkflow Start Compound Preparation (CAS 59702-23-7) Solvent Solvent Addition (Water, EtOH, DMSO) Start->Solvent Equilibration Isothermal Equilibration (Shake-Flask, 48h, 25°C) Solvent->Equilibration Separation Phase Separation (Centrifugation / Filtration) Equilibration->Separation Analysis HPLC Quantification (Concentration Determination) Separation->Analysis Data Solubility Data Output (mg/mL & LogP) Analysis->Data

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Industrial Applications Driven by Solubility Profile

The unique solvation dynamics of 1-(2-hydroxyethyl)piperazin-2-one directly dictate its utility across several advanced scientific fields:

  • Biopharmaceutical Stabilization: The zwitterionic nature of the piperazinone core enables its use as a highly effective pH buffer in biopharmaceuticals. Because of its high aqueous solubility, it acts synergistically with polysorbate surfactants to prevent protein aggregation—a critical challenge in monoclonal antibody (mAb) stabilization and biosimilar development[2].

  • Green Chemistry & Polymer Synthesis: Driven by global carbon footprint reduction initiatives, the compound is increasingly utilized as a sustainable, biodegradable alternative to traditional toxic solvents. Its structural flexibility and hydrogen-bonding capacity also allow it to act as a dielectric layer modifier in flexible electronics, enabling the precise tuning of polymer crystallinity for OLED manufacturing[1].

ApplicationWorkflow Core 1-(2-Hydroxyethyl)piperazin-2-one (Zwitterionic Core) Prop1 High Aqueous Solubility (LogP = -0.82) Core->Prop1 Prop2 H-Bonding Capacity (2 Donors, 3 Acceptors) Core->Prop2 App1 Biopharmaceutical Formulation (pH Buffer, mAb Stabilizer) Prop1->App1 App2 Green Chemistry & Electronics (Sustainable Solvent Alternative) Prop1->App2 Prop2->App1 Prop2->App2

Caption: Logical relationship between molecular properties and industrial applications.

References

  • Title: Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)
  • Title: 1-(2-Hydroxyethyl)
  • Title: Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one)

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperazin-2-one: Synthesis, History, and Applications

Abstract This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS 59702-23-7), a heterocyclic compound of significant interest in pharmaceutical and biopharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS 59702-23-7), a heterocyclic compound of significant interest in pharmaceutical and biopharmaceutical development. The document delves into the historical context of piperazinone discovery, details established and plausible synthetic methodologies with step-by-step protocols, and explores its contemporary applications. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Piperazinone Scaffold

The piperazinone core is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1] The introduction of a carbonyl group into the piperazine ring imparts a degree of rigidity and offers additional points for chemical modification, influencing the molecule's interaction with biological targets. The historical development of piperazinone synthesis has been driven by the pursuit of novel therapeutic agents, with early methods dating back to the mid-20th century.[2] These initial routes often involved the reaction of diamines with various carbonyl-containing compounds.[2] Over the decades, more sophisticated and efficient synthetic strategies have emerged, enabling the creation of a diverse library of substituted piperazinones.[3][4][5]

1-(2-Hydroxyethyl)piperazin-2-one, with its dual functionality of a lactam within the piperazine ring and a primary alcohol on the N-substituent, represents a valuable building block in modern organic synthesis.[6] The hydroxyethyl group, in particular, can enhance aqueous solubility and provide a handle for further functionalization, making it an attractive moiety for drug design.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Hydroxyethyl)piperazin-2-one is provided in the table below.

PropertyValueReference
CAS Number 59702-23-7[7]
Molecular Formula C6H12N2O2[7]
Molecular Weight 144.17 g/mol [7]
IUPAC Name 1-(2-hydroxyethyl)piperazin-2-one[7]
Synonyms 4-(2-hydroxyethyl)piperazin-3-one, N-2 hydroxyethylpiperazone[7]
Predicted XlogP -1.6[7]

Historical Perspective and Discovery

While the exact date and context of the first synthesis of 1-(2-hydroxyethyl)piperazin-2-one are not extensively documented in seminal literature, its origins can be traced to the broader exploration of piperazine and its derivatives for pharmaceutical applications. The fundamental chemistry for its creation was established through early research into piperazinone synthesis. For instance, a 1953 patent described the reaction of N,N'-dialkylethylenediamines with a carbonyl compound and HCN to produce 1,4-dialkyl-2-piperazinones.[2] Another early patent from 1955 detailed the synthesis of the parent 2-piperazinone from ethylenediamine and glycolonitrile.[2]

The development of methods to introduce substituents onto the piperazine nitrogen atoms was a logical progression. The synthesis of N-substituted hydroxyalkylpiperazinones was described in later patents, typically involving the reaction of a piperazinone with an alkylene oxide or a corresponding chlorohydrin.[2] This foundational work laid the groundwork for the eventual synthesis of 1-(2-hydroxyethyl)piperazin-2-one.

Synthetic Methodologies

The synthesis of 1-(2-hydroxyethyl)piperazin-2-one can be achieved through several strategic approaches. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and purity requirements.

Synthesis via Hydrogenolysis of a Carbobenzoxy-Protected Precursor

A documented method for the preparation of 1-(2-hydroxyethyl)piperazin-2-one involves the deprotection of a carbobenzoxy (Cbz) protected intermediate.[8] The Cbz group serves as a common protecting group for amines, which can be readily removed by catalytic hydrogenation.

Experimental Protocol: [8]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one (1.0 g, 3.59 mmol) in absolute ethanol (75 ml).

  • Catalyst Addition: Add 10% palladium on carbon (1.0 g) to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation at an initial pressure of 40 psi for 6 hours at a temperature of 20-25°C.

  • Work-up: After the reaction is complete, remove the catalyst by filtration through a pad of diatomaceous earth.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperazine-3-one.

Diagram of Synthetic Pathway:

synthesis_hydrogenolysis start 1-Carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one product 1-(2-Hydroxyethyl)piperazin-2-one start->product Hydrogenolysis reagents H₂, 10% Pd/C Ethanol, 40 psi, 20-25°C

Caption: Synthesis of 1-(2-Hydroxyethyl)piperazin-2-one via hydrogenolysis.

Plausible Synthesis via N-Alkylation of Piperazin-2-one

A straightforward and industrially scalable approach involves the direct N-alkylation of the parent piperazin-2-one ring with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide.[6] This method leverages the nucleophilicity of the secondary amine in the piperazinone ring.

Plausible Experimental Protocol (Conceptual):

  • Reaction Setup: To a solution of piperazin-2-one in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH) to deprotonate the secondary amine.

  • Reagent Addition: Slowly add a stoichiometric amount of 2-chloroethanol to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 1-(2-hydroxyethyl)piperazin-2-one.

Diagram of N-Alkylation Pathway:

synthesis_alkylation start Piperazin-2-one product 1-(2-Hydroxyethyl)piperazin-2-one start->product N-Alkylation reagent 2-Chloroethanol reagent->product base Base (e.g., K₂CO₃)

Caption: Plausible synthesis via N-alkylation of piperazin-2-one.

Applications in Research and Development

1-(2-Hydroxyethyl)piperazin-2-one is a versatile intermediate with growing importance in several areas of chemical and pharmaceutical research.

Pharmaceutical Intermediate

The compound serves as a key building block for the synthesis of more complex, biologically active molecules. Patent literature indicates its incorporation into anticancer drug candidates.[6] The presence of the hydroxyethyl moiety is suggested to enhance the binding affinity of these candidates to their targets while potentially reducing cytotoxicity, a critical aspect of developing safer chemotherapeutics.[6]

Biopharmaceutical Formulation

In the field of biopharmaceuticals, maintaining the stability of protein-based drugs like monoclonal antibodies is a significant challenge. 1-(2-Hydroxyethyl)piperazin-2-one has been identified as a useful pH buffer in biologic formulations.[6] Its zwitterionic nature at certain pH values allows it to effectively buffer solutions. Furthermore, it has been reported to act synergistically with surfactants like polysorbates to prevent protein aggregation, a common cause of reduced efficacy and immunogenicity in biotherapeutics.[6]

Conclusion

1-(2-Hydroxyethyl)piperazin-2-one, while not having a widely publicized discovery, has emerged from the rich history of piperazinone chemistry as a valuable and versatile chemical entity. Its synthesis is achievable through established organic chemistry principles, and its unique combination of a lactam and a hydroxyethyl group provides a platform for the development of novel compounds. Its applications as a pharmaceutical intermediate, particularly in oncology, and as a stabilizing excipient in biopharmaceutical formulations highlight its contemporary relevance and potential for future innovations in drug development and delivery.

References

  • Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one). (2025, June 14). ChemicalBook.
  • D'Andrea, S. V., & Wilson, J. W. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204. Available at: [Link]

  • Synthesis of 4-(2-hydroxyethyl)piperazine-3-one. PrepChem.com.
  • D'Andrea, S. V., & Wilson, J. W. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(7), 1201-1204. Available at: [Link]

  • Wilson, J. W. (1990). Preparation of piperazinones for use as sulfur dioxide absorbents. U.S. Patent No. 4,980,471. Washington, DC: U.S. Patent and Trademark Office.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at: [Link]

  • 1-(2-Hydroxyethyl)piperazin-2-one. PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for N-Alkylation of 1-(2-Hydroxyethyl)piperazin-2-one: A Comprehensive Guide to Synthesis and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] Specifically, 1-(2-hydroxyethyl)piperazin-2-one serves as a versatile bifunctional intermediate, with a secondary amine amenable to substitution and a primary alcohol for further functionalization.[3] N-alkylation at the secondary amine position is a critical transformation for modulating biological activity, solubility, and target engagement.[3][4] This application note provides a detailed, field-proven protocol for the N-alkylation of 1-(2-hydroxyethyl)piperazin-2-one via nucleophilic substitution, discusses the underlying chemical principles, presents an alternative method via reductive amination, and includes quantitative data to guide reaction optimization.

Introduction: The Significance of N-Alkylated Piperazinones

Piperazine derivatives are foundational components in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[5][6] The piperazinone core, a constrained cyclic diamide, offers a rigid backbone that can orient substituents in a well-defined three-dimensional space, making it invaluable for designing potent and selective ligands.[2]

The N-alkylation of 1-(2-hydroxyethyl)piperazin-2-one is a key synthetic step that introduces a point of diversity (the R-group) essential for structure-activity relationship (SAR) studies. The substituent introduced can influence critical drug properties including:

  • Target Affinity and Selectivity: By interacting with specific pockets in a biological target.

  • Physicochemical Properties: Modifying lipophilicity (LogP), solubility, and polar surface area.

  • Pharmacokinetic Profile: Affecting absorption, distribution, metabolism, and excretion (ADME).

This guide provides a robust and reproducible protocol for this crucial synthetic transformation, grounded in established chemical principles.

Mechanistic Rationale and Strategic Considerations

The successful N-alkylation of 1-(2-hydroxyethyl)piperazin-2-one hinges on understanding its structure and reactivity. The molecule contains two nitrogen atoms, but their nucleophilicity is vastly different. The nitrogen at the 4-position is a secondary amine, which is significantly more nucleophilic and basic than the nitrogen at the 1-position, which is part of an amide (lactam). The lone pair of the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it non-nucleophilic under typical alkylation conditions. Therefore, alkylation occurs selectively at the secondary amine.

Primary Method: Nucleophilic Substitution (SN2 Pathway)

The most direct and widely used method for N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction.[5] This pathway is analogous to the classic Williamson ether synthesis but forms a C-N bond instead of a C-O bond.[7][8]

The key steps are:

  • Deprotonation: A base is used to deprotonate the secondary amine of the piperazinone. While the amine is already nucleophilic, the resulting anion (amide) is a significantly stronger nucleophile. Common inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are employed to facilitate this and to neutralize the acidic byproduct generated during the reaction.[4][5]

  • Nucleophilic Attack: The electron-rich nitrogen atom attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), which bears a good leaving group (e.g., Br⁻, I⁻, OTs⁻).[8]

  • Displacement: In a concerted step, the nitrogen-carbon bond forms as the bond to the leaving group breaks.[7]

For this SN2 mechanism, primary alkyl halides are the ideal electrophiles as they are less sterically hindered, minimizing competing elimination (E2) reactions.[8][9]

Alternative Method: Reductive Amination

Reductive amination is a powerful alternative for N-alkylation, particularly when the desired alkyl group is derived from an aldehyde or ketone.[6][10] This one-pot reaction proceeds in two stages:

  • Imine/Iminium Formation: The secondary amine of the piperazinone condenses with the carbonyl group of an aldehyde or ketone to form an iminium ion intermediate.[11]

  • In-situ Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the corresponding tertiary amine.[12][13]

This method avoids the potential for over-alkylation to form quaternary ammonium salts, which can sometimes be a side reaction with highly reactive alkyl halides.[14]

Detailed Experimental Protocol: N-Alkylation via Nucleophilic Substitution

This protocol describes a general and reliable procedure for the N-alkylation of 1-(2-hydroxyethyl)piperazin-2-one with a substituted benzyl bromide.

Materials and Equipment
  • Chemicals:

    • 1-(2-Hydroxyethyl)piperazin-2-one (1.0 eq.)

    • Alkyl Halide (e.g., 4-Methoxybenzyl bromide, 1.1 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Nitrogen or Argon gas inlet

    • Standard laboratory glassware (beakers, funnels, graduated cylinders)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2-hydroxyethyl)piperazin-2-one (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Addition of Alkylating Agent: Stir the suspension vigorously for 15 minutes at room temperature. Add the alkyl halide (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C (or reflux) and stir.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent) or LC-MS until the starting piperazinone is consumed (typically 4-12 hours).[4]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) is a good starting point.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Alkyl halides are often lachrymatory and toxic; handle with care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.[3]

Visualization of Experimental Workflow & Mechanism

To clarify the protocol and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_final Final Product A Combine Piperazinone, K₂CO₃, and Acetonitrile B Add Alkyl Halide A->B C Heat Mixture (60-80°C) B->C D Monitor by TLC/LC-MS C->D E Cool, Filter & Concentrate D->E F Aqueous Extraction E->F G Purify by Column Chromatography F->G H Characterize (NMR, MS) G->H

Caption: Experimental workflow for the N-alkylation of 1-(2-hydroxyethyl)piperazin-2-one.

Caption: General SN2 reaction mechanism for N-alkylation.

Data Presentation: Versatility of the N-Alkylation Protocol

The described protocol is adaptable to a variety of alkylating agents. The following table summarizes representative conditions and outcomes, demonstrating the broad scope of this transformation.

Alkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(3-chloropropyl)aniline derivativeK₂CO₃MeCNRT460-70[4]
Epibromohydrin-Ethanol--27[4]
4-(Methylthio)benzyl chlorideEt₃NEthanolReflux--[3]
1-Bromo-3-chloropropaneK₂CO₃MeCNRT4~30 (intermediate)[4]
Alkyl IodideK₂CO₃MeCNRT--[14]

Discussion of Data:

  • The choice of base and solvent can be tailored to the specific substrate. While K₂CO₃ in acetonitrile is a robust system, other combinations like triethylamine in ethanol are also effective.[3][4]

  • Reaction times and temperatures are dependent on the reactivity of the alkylating agent. More reactive electrophiles like benzyl bromides and alkyl iodides may react faster or at lower temperatures compared to less reactive alkyl chlorides.[14]

  • Yields are generally good to excellent, although they can be affected by factors such as steric hindrance on the electrophile or the formation of side products, as seen with the reaction involving epibromohydrin.[4]

Conclusion and Future Directions

The N-alkylation of 1-(2-hydroxyethyl)piperazin-2-one is a fundamental and enabling transformation in modern drug discovery. The SN2 protocol detailed herein provides a reliable, scalable, and versatile method for synthesizing a diverse library of N-substituted piperazinones. By understanding the underlying mechanistic principles, researchers can logically troubleshoot and optimize reaction conditions for their specific synthetic targets. Further explorations could involve adapting this protocol for use in continuous flow systems or employing microwave-assisted synthesis to accelerate reaction times and improve yields.[5][16] These advanced techniques, coupled with the foundational protocols described, will continue to empower chemists to efficiently explore the vast chemical space of piperazinone-based therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19).
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Fallacara, A. L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1033.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • Cortez, D., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(11), 2092-2101.
  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • Stoltz, B. M., et al. (2014).
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Zhang, Y., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 25(1), 133-138.
  • Reductive amination route for selective N‐monosubstitution. Piperazine...
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Kosal, P., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 533.
  • 12 - SAFETY D

Sources

Application

Advanced Applications of 1-(2-Hydroxyethyl)piperazin-2-one in Medicinal Chemistry and Biopharmaceutical Formulation

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound: 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7) Introduction and Structural R...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound: 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)

Introduction and Structural Rationale

In modern drug discovery and biopharmaceutical formulation, the selection of versatile, multifunctional building blocks is paramount. 1-(2-Hydroxyethyl)piperazin-2-one (CAS 59702-23-7) has emerged as a privileged scaffold due to its unique combination of a rigid piperazinone core and a flexible, hydrophilic hydroxyethyl moiety [1].

As a Senior Application Scientist, I frequently leverage this compound for two distinct but equally critical applications:

  • Medicinal Chemistry (Targeted Therapeutics): The piperazinone ring provides a rigid vector for substituent projection, while the hydroxyethyl group acts as a potent hydrogen-bond donor/acceptor. This dual functionality enhances target-binding affinity in solvent-exposed pockets of kinases and phosphatases (e.g., SHP2 allosteric inhibitors) while significantly reducing lipophilicity-driven cytotoxicity [1, 2].

  • Biopharmaceutical Formulation: The zwitterionic nature of the piperazinone core, combined with the hydration capacity of the hydroxyl group, makes it an exceptional pH buffer. It demonstrates profound synergy with polysorbate surfactants to prevent monoclonal antibody (mAb) aggregation during lyophilization and long-term storage[1].

Physicochemical Data Summary

To understand its utility, we must first look at its physicochemical profile. The highly negative LogP value and balanced molecular weight make it an ideal candidate for aqueous-based biological systems.

PropertyValue / DescriptionImpact on Application
Chemical Formula C₆H₁₂N₂O₂Low molecular weight ensures high atom economy in synthesis.
Molecular Weight 144.17 g/mol Favorable for Fragment-Based Drug Discovery (FBDD).
LogP -0.82Excellent aqueous solubility; reduces off-target hydrophobic binding.
Purity Standard >98% (HPLC/NMR)Meets FDA/cGMP requirements for biopharma formulation.
Structural Features Piperazinone + HydroxyethylZwitterionic buffering capacity; dual-site functionalization.

Medicinal Chemistry: Synthesis and Derivatization

In the pursuit of novel anticancer agents—such as SHP2 inhibitors for KRAS-mutant cancers[2] or MAT2A inhibitors for MTAP-deleted tumors [3]—the incorporation of the 1-(2-hydroxyethyl)piperazin-2-one motif is a proven strategy to optimize pharmacokinetic (PK) profiles.

Causality in Synthetic Design

The synthesis of the base scaffold relies on the N-alkylation of piperazin-2-one with 2-chloroethanol. The critical challenge here is regioselectivity and preventing over-alkylation. By operating under strictly controlled pH conditions (using a mild base like K₂CO₃ rather than NaH), we kinetically favor the alkylation of the target nitrogen without hydrolyzing the lactam ring or inducing O-alkylation [1].

Protocol 1: pH-Controlled Synthesis of 1-(2-Hydroxyethyl)piperazin-2-one

Self-Validating System: This protocol includes an in-line pH check and a phase-separation validation step to ensure the reaction has not proceeded to unwanted side products.

Materials:

  • Piperazin-2-one (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN) / Water (Biphasic system)

Step-by-Step Methodology:

  • Preparation: Suspend piperazin-2-one (10 mmol) and K₂CO₃ (15 mmol) in 20 mL of Acetonitrile. Stir at 25°C for 15 minutes to ensure uniform dispersion.

  • Controlled Alkylation: Add 2-chloroethanol (11 mmol) dropwise over 30 minutes. Scientific Insight: Dropwise addition maintains a low steady-state concentration of the alkylating agent, preventing di-alkylation.

  • Thermal Activation: Elevate the temperature to 65°C and reflux for 12 hours. Monitor the pH; it should remain between 8.5 and 9.0. If pH drops below 8.0, add 0.1 eq of K₂CO₃.

  • Phase Separation & Extraction: Cool to room temperature. Add 15 mL of deionized water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The product, being highly polar (LogP -0.82), requires exhaustive extraction or continuous liquid-liquid extraction.

  • Purification & QC: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 9:1).

  • Validation: Run HPLC (expected purity >98%) and ¹H-NMR. The presence of a triplet near δ 3.6 ppm confirms the intact hydroxyethyl -CH₂OH group.

Workflow Step1 Reactant Preparation Piperazin-2-one + 2-Chloroethanol Step2 pH-Controlled N-Alkylation (Aqueous/Organic Biphasic) Step1->Step2 Base Addition Step3 Phase Separation & Extraction (Isolate Organic Layer) Step2->Step3 Kinetic Control Step4 Purification (HPLC/Crystallization) Yield >98% Purity Step3->Step4 Remove Impurities Step5 1-(2-Hydroxyethyl)piperazin-2-one (CAS: 59702-23-7) Step4->Step5 Final QC

Fig 1: Step-by-step synthetic workflow for 1-(2-Hydroxyethyl)piperazin-2-one.

Biopharmaceutical Formulation: mAb Stabilization

Protein aggregation is a primary failure mode in the development of monoclonal antibodies (mAbs) and biosimilars. 1-(2-Hydroxyethyl)piperazin-2-one functions as an advanced excipient.

Causality in Formulation Design

During thermal stress or lyophilization, mAbs partially unfold, exposing hydrophobic patches. Polysorbate 80 (PS80) is traditionally used to shield these patches. However, PS80 degrades over time. By introducing 1-(2-hydroxyethyl)piperazin-2-one, we create a synergistic stabilization complex. The zwitterionic piperazinone core buffers the microenvironment at a physiological pH, while the hydroxyethyl group forms a dense hydration shell via hydrogen bonding, thermodynamically disfavoring protein unfolding [1].

Protocol 2: Formulation of Synergistic mAb Buffer System

Self-Validating System: The protocol utilizes Dynamic Light Scattering (DLS) as a built-in validation step to confirm the absence of sub-visible aggregates before final lyophilization.

Materials:

  • Monoclonal Antibody API (e.g., 50 mg/mL)

  • 1-(2-Hydroxyethyl)piperazin-2-one (High Purity, Endotoxin-free)

  • Polysorbate 80 (PS80)

  • Water for Injection (WFI)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 1-(2-hydroxyethyl)piperazin-2-one in WFI to achieve a final concentration of 20 mM. Adjust the pH to 6.2 using dilute HCl or NaOH. Scientific Insight: 20 mM provides optimal buffering capacity without inducing hyperosmotic stress on the protein.

  • Surfactant Integration: Add PS80 to a final concentration of 0.02% (w/v). Stir gently at 50 rpm to prevent foaming and micelle disruption.

  • API Introduction: Slowly dialyze or spike the mAb API into the buffer system to achieve the target concentration (e.g., 50 mg/mL).

  • Validation (Pre-Lyophilization): Extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS). The polydispersity index (PDI) must be < 0.1, confirming a monodisperse, unaggregated state.

  • Sterile Filtration & Lyophilization: Pass the formulated bulk through a 0.22 µm PES filter. Proceed to standard lyophilization cycles (freezing at -40°C, primary drying at -20°C under vacuum).

Mechanism M Monoclonal Antibody (mAb) (Native State) Stress Thermal/Lyophilization Stress (Triggers Unfolding) M->Stress U Exposed Hydrophobic Patches (Aggregation Risk) Stress->U S Stabilized mAb Complex (Aggregation Prevented) U->S Intervention P Polysorbate Surfactant (Steric Shielding) P->S Hydrophobic Binding B 1-(2-Hydroxyethyl)piperazin-2-one (Zwitterionic Buffer) B->S pH Control & Hydration

Fig 2: Mechanism of mAb stabilization using 1-(2-Hydroxyethyl)piperazin-2-one and polysorbate.

References

  • Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7). Chem960.
  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors. National Institutes of Health (PMC).
Method

Application Note: 1-(2-Hydroxyethyl)piperazin-2-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In contemporary drug discovery, the demand for conformationally restricted, highly soluble building blocks has driven the adoption of saturated nitrogen-containing heterocycles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the demand for conformationally restricted, highly soluble building blocks has driven the adoption of saturated nitrogen-containing heterocycles. 1-(2-Hydroxyethyl)piperazin-2-one (CAS: 59702-23-7) stands out as a highly versatile, privileged scaffold[1]. It combines the rigidifying properties of a piperazinone core with the synthetic flexibility of a pendant hydroxyethyl group.

From a mechanistic standpoint, the piperazin-2-one ring acts as an excellent peptidomimetic. The embedded amide bond restricts the ring's conformational space, reducing the entropic penalty upon binding to target proteins (such as GPCRs or kinases). Simultaneously, the pendant primary alcohol and the secondary amine (N4) provide orthogonal reactivity vectors. This dual functionality allows for selective modifications, enabling the rapid generation of diverse compound libraries, PROTAC linkers, and prodrugs[2]. Furthermore, its balanced hydrophilicity-lipophilicity profile enhances the aqueous solubility of highly lipophilic drug candidates, directly improving their ADME (Absorption, Distribution, Metabolism, and Excretion) properties[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting reactivity and solubility during synthetic planning.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₆H₁₂N₂O₂Low molecular weight (144.17 g/mol ) ensures high ligand efficiency when incorporated into larger bioactive molecules[3].
Topological Polar Surface Area (TPSA) 52.6 ŲIdeal for oral bioavailability; falls well within the Lipinski Rule of 5 parameters for membrane permeability[3].
Hydrogen Bond Donors 2 (N-H, O-H)Provides critical anchoring points for target protein interaction (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 2 (C=O, -O-)Enhances aqueous solubility and participates in solvent-mediated hydrogen bonding networks.

Orthogonal Functionalization Logic

The true power of 1-(2-Hydroxyethyl)piperazin-2-one lies in its orthogonal reactivity. The molecule possesses three distinct sites for functionalization, each governed by different electronic and steric principles.

Functionalization Core 1-(2-Hydroxyethyl)piperazin-2-one (Core Scaffold) N4 N4-Functionalization (Alkylation / Cross-Coupling) Core->N4 Secondary Amine (Nucleophilic) O_OH O-Functionalization (Esterification / Etherification) Core->O_OH Primary Alcohol (Nucleophilic) C3 C3-Modification (Enolate Alkylation) Core->C3 Alpha-Proton (Acidic) GPCR GPCR Ligands & Kinase Inhibitors N4->GPCR Prodrugs Prodrugs & PROTAC Linkers O_OH->Prodrugs Peptidomimetics Conformationally Restricted Peptidomimetics C3->Peptidomimetics

Logical pathways for the orthogonal functionalization of the piperazin-2-one scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific go/no-go criteria and in-process controls based on Hard-Soft Acid-Base (HSAB) theory and thermodynamic principles.

Protocol A: Highly Selective N4-Alkylation for GPCR Ligands

Causality & Rationale: The secondary amine at the N4 position is a softer, more polarizable nucleophile compared to the primary alcohol. To achieve >95% chemoselectivity for N-alkylation over O-alkylation, we utilize a mild, sterically hindered base (N,N-Diisopropylethylamine, DIPEA) in a polar aprotic solvent (Acetonitrile, ACN). Stronger bases (like NaH) would deprotonate the alcohol, leading to competing O-alkylation[4].

Workflow Step1 1. Reactant Preparation (Dissolve scaffold in ACN) Step2 2. Base Addition (Add DIPEA, stir 15 min) Step1->Step2 Step3 3. Electrophile Coupling (Dropwise addition at 0°C) Step2->Step3 Step4 4. In-Process Control (LC-MS / TLC check) Step3->Step4 Step4->Step3 Conversion <90% (Add equivalents) Step5 5. Quench & Extract (NH4Cl wash, EtOAc extraction) Step4->Step5 Conversion >90% Step6 6. Validation (NMR purity >95%) Step5->Step6

Experimental workflow for highly selective N4-alkylation with built-in validation loops.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-Hydroxyethyl)piperazin-2-one (1.0 eq, 10 mmol) in anhydrous Acetonitrile (0.2 M).

  • Activation: Add DIPEA (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to ensure complete disruption of intermolecular hydrogen bonding.

  • Coupling: Cool the reaction mixture to 0 °C. Add the alkyl halide electrophile (1.1 eq, 11 mmol) dropwise over 10 minutes. Mechanistic Note: Cooling suppresses the kinetic energy required for the less nucleophilic alcohol to react.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction. Dilute in MeOH and analyze via LC-MS.

    • Validation Criterion: If the unreacted starting material is <10% and O-alkylated impurity is <2%, proceed to Step 5. If >10% starting material remains, add 0.2 eq of electrophile and stir for 2 additional hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH, 95:5).

Protocol B: O-Esterification for Prodrug / PROTAC Linker Synthesis

Causality & Rationale: To functionalize the primary alcohol without cross-reactivity at the N4 amine, the amine must first be temporarily masked. We employ a tert-butyloxycarbonyl (Boc) protecting group. Once protected, the primary alcohol can undergo Steglich esterification using EDC/DMAP to attach carboxylic acid-bearing PROTAC linkers or prodrug moieties[2].

Step-by-Step Methodology:

  • N-Protection: React 1-(2-Hydroxyethyl)piperazin-2-one (1.0 eq) with Boc₂O (1.1 eq) in DCM at room temperature for 2 hours. Validate complete conversion via Ninhydrin stain (TLC) – a negative (yellow) stain confirms complete consumption of the secondary amine.

  • Esterification: To the N-Boc protected intermediate (1.0 eq) in anhydrous DMF, add the target carboxylic acid (1.2 eq), EDC·HCl (1.5 eq), and DMAP (0.1 eq).

    • Mechanistic Note: DMAP acts as an acyl transfer catalyst, forming an highly reactive N-acylpyridinium intermediate that rapidly reacts with the primary alcohol, outcompeting side reactions.

  • Validation & Workup: Monitor via LC-MS. Upon completion, partition between water and EtOAc. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove DMAP and urea byproducts.

  • Deprotection (Optional): Treat the purified ester with 20% TFA in DCM for 1 hour to reveal the N4 amine for subsequent modification.

Quantitative Data: Optimization of Selectivity

The following table summarizes the optimization data for achieving high N/O chemoselectivity during functionalization, demonstrating the critical impact of solvent and base selection.

Base (1.5 eq)SolventTemp (°C)Conversion (%)N-Alkylation Yield (%)O-Alkylation Yield (%)Selectivity (N:O)
NaHTHF25>9945520.8 : 1
K₂CO₃DMF609578155.2 : 1
DIPEAACN258885<2>40 : 1
DIPEA ACN 0 to 25 >95 92 <1 >90 : 1

References

  • Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7) Chem960
  • 1-(2-Hydroxyethyl)
  • Piperazine | Life Science Reagents & Bioactive Molecules MedChemExpress (MCE)
  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution Thieme Chemistry

Sources

Application

Application Note: Strategic Derivatization of the Hydroxyl Group in 1-(2-Hydroxyethyl)piperazin-2-one

Executive Summary & Strategic Rationale1-(2-Hydroxyethyl)piperazin-2-one (CAS 59702-23-7) is a versatile heterocyclic building block widely utilized in medicinal chemistry, agrochemical synthesis, and formulation science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale1-(2-Hydroxyethyl)piperazin-2-one (CAS 59702-23-7) is a versatile heterocyclic building block widely utilized in medicinal chemistry, agrochemical synthesis, and formulation science[1]. Featuring both a piperazinone core and a primary hydroxyethyl functional group, it possesses a balanced hydrophilicity-lipophilicity profile—highlighted by a molecular weight of 144.17 g/mol and a topological polar surface area (TPSA) of 52.6 Ų[2].

Derivatization of its primary hydroxyl group is a common strategy to modulate target-binding affinity, attach fluorophores, or create prodrug linkages. However, executing this transformation requires precise chemoselective control due to the presence of competing nucleophilic sites within the piperazinone scaffold.

Mechanistic Insights: The Causality of Protection

The fundamental challenge in derivatizing the primary alcohol of 1-(2-hydroxyethyl)piperazin-2-one lies in the molecule's dual functionality. The nitrogen at the 1-position (N1) is an amide nitrogen and is essentially non-nucleophilic. However, the nitrogen at the 4-position (N4) is a secondary amine, which is significantly more nucleophilic than the primary hydroxyl group.

Causality of the Workflow: If a chemist attempts to directly react the hydroxyl group with an electrophile (e.g., an acyl chloride or sulfonyl chloride), the N4 amine will react preferentially. This inevitably leads to unwanted N-alkylation/acylation or complex mixtures of N,O-bis-derivatized products. Therefore, a transient protection strategy is non-negotiable. The N4 amine must first be masked using a sterically hindering and electronically deactivating protecting group—such as a tert-butyloxycarbonyl (Boc) group—before any O-derivatization can successfully and cleanly occur.

Synthetic Workflow

Workflow SM 1-(2-Hydroxyethyl)piperazin-2-one (CAS: 59702-23-7) Boc 4-Boc-1-(2-hydroxyethyl)piperazin-2-one (Chemoselective N-Protection) SM->Boc Boc2O, TEA DCM, 0°C to RT (Blocks N4 Nucleophilicity) Mesyl 4-Boc-1-(2-mesyloxyethyl)piperazin-2-one (Activated Electrophile) Boc->Mesyl MsCl, TEA DCM, 0°C (O-Activation) Ester 4-Boc-1-(2-acetoxyethyl)piperazin-2-one (Ester Derivative) Boc->Ester Ac2O, Pyridine DMAP, RT (O-Acylation)

Synthetic workflow for N-protection and O-derivatization of 1-(2-hydroxyethyl)piperazin-2-one.

Validated Experimental Protocols

Protocol A: Chemoselective N4-Protection (Synthesis of 4-Boc-1-(2-hydroxyethyl)piperazin-2-one)

Objective: Mask the N4 secondary amine to allow for exclusive O-derivatization.

  • Initiation: Dissolve 1-(2-hydroxyethyl)piperazin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is an aprotic solvent that readily solubilizes the starting material without participating in hydrogen bonding that could hinder the reaction kinetics.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. Cooling to 0°C prevents exothermic degradation and ensures maximum chemoselectivity for the amine over the alcohol.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material will stain strongly with ninhydrin (purple, indicating a free amine). The successful product will be ninhydrin-negative but clearly visible under a KMnO₄ stain (indicating the retained, unreacted hydroxyl group).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: O-Mesylation (Activation for Nucleophilic Displacement)

Objective: Convert the primary alcohol into a highly reactive methanesulfonate leaving group for subsequent coupling.

  • Initiation: Dissolve 4-Boc-1-(2-hydroxyethyl)piperazin-2-one (1.0 eq) in anhydrous DCM (0.15 M). Add TEA (2.0 eq) and cool strictly to 0°C.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes.

    • Causality: MsCl is highly reactive. Dropwise addition at 0°C is critical; allowing the internal temperature to rise can lead to the formation of the corresponding alkyl chloride via nucleophilic attack by the liberated chloride ion.

  • Propagation: Stir at 0°C for 2 hours.

  • Self-Validation: LC-MS analysis should show the disappearance of the [M+H]⁺ peak of the alcohol and the appearance of the [M+H]⁺ peak corresponding to the mesylate (+78 Da mass shift).

  • Workup: Immediately quench with ice-cold water to prevent mesylate hydrolysis. Extract with cold DCM, wash with cold 1M HCl (to remove residual TEA), followed by brine. Dry (Na₂SO₄) and concentrate in vacuo at a water-bath temperature not exceeding 30°C to prevent thermal degradation of the mesylate.

Protocol C: O-Acylation (Esterification for Lipophilicity Modulation)

Objective: Synthesize an ester derivative to increase lipophilicity or create a cleavable prodrug linkage.

  • Initiation: Dissolve 4-Boc-1-(2-hydroxyethyl)piperazin-2-one (1.0 eq) in anhydrous pyridine (0.2 M).

    • Causality: Pyridine acts as both the solvent and the primary base to drive the equilibrium forward by neutralizing the acetic acid byproduct.

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, accelerating the esterification of the alcohol by orders of magnitude compared to pyridine alone.

  • Reagent Addition: Add acetic anhydride (Ac₂O) (1.5 eq) at RT.

  • Propagation: Stir at RT for 6 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The esterified product will have a significantly higher R_f value than the starting material due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Dilute with EtOAc and wash extensively with 1M CuSO₄ (aqueous) until the aqueous layer's blue color stops changing.

    • Causality: CuSO₄ forms a highly water-soluble coordination complex with pyridine, efficiently removing it from the organic layer without requiring harsh acidic conditions that could prematurely cleave the Boc protecting group.

Quantitative Data & Reaction Parameters

Derivative TargetReaction TypeTime (h)Temp (°C)Expected Yield (%)Primary Purification Method
4-Boc-1-(2-hydroxyethyl)piperazin-2-one N-Protection40 → RT92 – 95Aqueous Workup (High Purity)
4-Boc-1-(2-mesyloxyethyl)piperazin-2-one O-Mesylation2085 – 88Silica Gel Chromatography (Hex/EtOAc)
4-Boc-1-(2-acetoxyethyl)piperazin-2-one O-Acylation6RT89 – 91Aqueous Workup / Silica Gel

References

  • 1-(2-Hydroxyethyl)piperazin-2-one | C6H12N2O2 | CID 13243866 Source: PubChem (National Institutes of Health) URL:[Link]

Method

The Versatile Scaffold: Application of 1-(2-Hydroxyethyl)piperazin-2-one in Drug Discovery

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif frequently found in successful therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] Its incorporation into a molecule can enhance aqueous solubility, improve oral bioavailability, and provide a handle for modulating interactions with biological targets.[1] This guide delves into a specific, yet highly versatile, derivative: 1-(2-Hydroxyethyl)piperazin-2-one . The introduction of a lactam functionality and a hydroxyethyl side chain to the piperazine core creates a unique building block with multiple points for chemical diversification, opening avenues for the exploration of novel chemical space in drug discovery.

While the broader class of piperazine derivatives has seen extensive application, this document will focus specifically on the synthesis, reactivity, and potential applications of 1-(2-Hydroxyethyl)piperazin-2-one as a valuable starting material for the generation of compound libraries aimed at a variety of therapeutic targets, including those in oncology and the central nervous system (CNS).[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-Hydroxyethyl)piperazin-2-one is crucial for its effective application in drug design and synthesis.

PropertyValueSource
IUPAC Name 1-(2-hydroxyethyl)piperazin-2-onePubChem[5]
Synonyms 4-(2-hydroxyethyl)piperazin-3-one, N-2-hydroxyethylpiperazonePubChem[5]
CAS Number 59702-23-7PubChem[5]
Molecular Formula C₆H₁₂N₂O₂PubChem[5]
Molecular Weight 144.17 g/mol PubChem[5]
Appearance Not specified (likely a solid or oil)-
Solubility Expected to be soluble in polar organic solvents and water.Inferred from structure

Synthetic Pathways: Crafting the Building Block

The synthesis of 1-(2-Hydroxyethyl)piperazin-2-one can be approached through a multi-step sequence that allows for the controlled installation of the desired functional groups. A key strategy involves the use of protecting groups to ensure regioselectivity.

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)piperazin-2-one

This protocol outlines a two-step process starting from a protected piperazin-2-one precursor.

Step 1: Synthesis of the Protected Intermediate (Hypothetical Route)

Step 2: Deprotection to Yield 1-(2-Hydroxyethyl)piperazin-2-one

This step utilizes catalytic hydrogenation to remove the Cbz protecting group, yielding the final product.[6]

Materials:

  • 1-carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one

  • Absolute Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas supply

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-carbobenzoxy-4-(2-hydroxyethyl)piperazine-3-one (1.0 g, 3.59 mmol) in absolute ethanol (75 ml).[6]

  • Carefully add the 10% Pd/C catalyst (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Pressurize the vessel to an initial pressure of 40 psi.[6]

  • Stir the reaction mixture vigorously at 20-25°C for 6 hours.[6]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperazine-3-one.[6]

Expected Outcome:

The product, 1-(2-Hydroxyethyl)piperazin-2-one, is obtained as a crude material that may be purified further by techniques such as column chromatography or crystallization, if necessary.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of 1-(2-Hydroxyethyl)piperazin-2-one lies in its potential as a versatile scaffold for generating diverse libraries of small molecules for biological screening. Its structure presents three key points for chemical modification: the secondary amine, the primary hydroxyl group, and the lactam functionality.

G cluster_scaffold 1-(2-Hydroxyethyl)piperazin-2-one Scaffold cluster_modifications Points of Diversification cluster_applications Potential Therapeutic Areas Scaffold 1-(2-Hydroxyethyl)piperazin-2-one N_Alkylation N-Alkylation/ N-Arylation Scaffold->N_Alkylation Secondary Amine (N4) O_Functionalization O-Alkylation/ Esterification Scaffold->O_Functionalization Primary Hydroxyl Lactam_Modification Lactam Ring Chemistry Scaffold->Lactam_Modification Lactam Moiety Oncology Anticancer Agents N_Alkylation->Oncology CNS CNS-Acting Drugs N_Alkylation->CNS Infectious_Diseases Antimicrobial Agents N_Alkylation->Infectious_Diseases O_Functionalization->Oncology Lactam_Modification->Infectious_Diseases

Caption: Diversification of the 1-(2-Hydroxyethyl)piperazin-2-one scaffold.

N-Alkylation and N-Arylation of the Secondary Amine

The secondary amine at the N4 position is a prime site for introducing a wide range of substituents. This can be achieved through standard N-alkylation or N-arylation reactions.

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general workflow for the N-alkylation of 1-(2-Hydroxyethyl)piperazin-2-one with an alkyl halide.

Materials:

  • 1-(2-Hydroxyethyl)piperazin-2-one

  • Alkyl halide (e.g., benzyl bromide, substituted alkyl chlorides)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve 1-(2-Hydroxyethyl)piperazin-2-one in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for a few minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial to deprotonate the secondary amine, making it a more potent nucleophile. An organic base like triethylamine is often used for its solubility in organic solvents and the ease of removal of its hydrochloride salt. An inorganic base like potassium carbonate is a milder and more economical option, particularly in polar aprotic solvents like DMF.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile and DMF are common choices for N-alkylation reactions.

Functionalization of the Hydroxyl Group

The primary hydroxyl group offers another point for diversification through reactions such as O-alkylation, esterification, or conversion to other functional groups. This allows for the modulation of polarity, lipophilicity, and hydrogen bonding capacity of the final compound.

Modification of the Lactam Ring

The lactam functionality can also be a site for chemical modification, although this is generally less straightforward than N-alkylation or O-functionalization. Reduction of the lactam to the corresponding diamine or reactions involving the alpha-carbon to the carbonyl are possibilities for further diversification.

Potential Therapeutic Applications

While specific biological data for 1-(2-Hydroxyethyl)piperazin-2-one itself is limited in the public domain, the broader class of piperazin-2-one derivatives has shown promise in several therapeutic areas.

  • Anticancer Activity: Substituted piperazin-2-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The ability to introduce diverse substituents allows for the fine-tuning of interactions with anticancer targets.

  • Central Nervous System (CNS) Disorders: The piperazine scaffold is a well-established pharmacophore in many CNS-active drugs.[7] Derivatives of piperazin-2-one could be explored for their potential to modulate CNS targets such as G-protein coupled receptors or neurotransmitter transporters.

  • Antimicrobial Agents: The piperazine nucleus is also found in some antimicrobial agents.[8][9] By attaching various pharmacophoric groups to the 1-(2-Hydroxyethyl)piperazin-2-one scaffold, novel antimicrobial candidates could be developed.

Conclusion and Future Perspectives

1-(2-Hydroxyethyl)piperazin-2-one represents a promising, yet underexplored, building block in the field of drug discovery. Its trifunctional nature provides a rich platform for the synthesis of diverse compound libraries. The synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers to harness the potential of this versatile scaffold. Future work should focus on the systematic exploration of the chemical space around this core, coupled with robust biological screening, to unlock its full therapeutic potential. The development of novel derivatives of 1-(2-Hydroxyethyl)piperazin-2-one could lead to the identification of new lead compounds for a range of diseases, further cementing the status of the piperazine family as a cornerstone of medicinal chemistry.

References

  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperazine-3-one. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Pourbasheer, E., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 16(4), 1439–1450.
  • Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubMed. (1987). Synthesis and biological activity of a series of piperazine-2,3-dione containing penicillins and 6 alpha-formamidopenicillins. I. Derivatives substituted at C(5) or C(6) of the piperazine ring. Retrieved from [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazin-2-one. Retrieved from [Link]

  • PubMed. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Retrieved from [Link]

  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • Google Patents. (n.d.). EP3322696B1 - Process for making hydroxyethyl piperazine compounds.
  • Semantic Scholar. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Hydroxyethyl)piperazin-2-one (CAS 59702-23-7)

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Hydroxyethyl)piperazin-2-one . As a versatile heterocyclic building block widely utilized in pharmaceutical intermediates, biopharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Hydroxyethyl)piperazin-2-one . As a versatile heterocyclic building block widely utilized in pharmaceutical intermediates, biopharmaceutical pH buffering, and advanced materials, achieving >98% purity is critical for downstream regulatory compliance [1[1]].

However, its zwitterionic nature—combining a basic secondary amine, a lactam core, and a hydrophilic hydroxyethyl group—presents unique purification challenges. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure successful purification.

Physicochemical Profile & Method Selection

Understanding the physical properties of 1-(2-Hydroxyethyl)piperazin-2-one is the first step in designing a successful purification workflow. The table below summarizes the critical parameters that dictate our experimental choices.

Table 1: Quantitative Data and Purification Impact

ParameterValueCausality / Impact on Purification
CAS Number 59702-23-7Identifies the exact functionalized piperazinone isomer [1[1]].
Molecular Weight 144.17 g/mol Low MW theoretically allows for distillation, but extensive hydrogen bonding increases the effective boiling point.
Boiling Point >150°C (at reduced pressure)Requires high-vacuum systems (<2 mmHg) to prevent thermal degradation and oligomerization [2[2]].
pKa (Amine) ~8.5 - 9.0Causes severe tailing on acidic silica gel; necessitates basic alumina stationary phases.
Solubility Highly soluble in H₂O, MeOH, DCMComplicates aqueous workups; requires organic solvent extraction or azeotropic drying.

Purification Workflow Diagram

Workflow Start Crude 1-(2-Hydroxyethyl) piperazin-2-one Decision Assess Scale & Impurity Profile Start->Decision Lab Lab Scale (<50g) High Polarity Impurities Decision->Lab Prep Industrial Scale (>50g) Volatile Impurities Decision->Prep Chroma Basic Alumina Chromatography Lab->Chroma Distill High-Vacuum Fractional Distillation Prep->Distill Azeo Azeotropic Drying (Toluene) Chroma->Azeo Distill->Azeo Pure Pure Product (>98% Purity) Azeo->Pure

Figure 1: Decision matrix and purification workflow for 1-(2-Hydroxyethyl)piperazin-2-one.

Troubleshooting Guides & FAQs

Q: Why does my product streak and co-elute with impurities on standard silica gel? A: Standard silica gel (SiO₂) features acidic silanol groups (pKa ~4.5). The secondary amine in the piperazine ring is highly basic, leading to strong electrostatic interactions and irreversible chemisorption. This causes severe peak tailing. Solution: Switch to Basic Alumina (Al₂O₃) or amine-functionalized silica. This neutralizes the stationary phase, allowing the compound to elute symmetrically based on polarity rather than acid-base interactions [3[3]].

Q: During vacuum distillation, the crude mixture turns dark brown and yields drop significantly. What is happening? A: You are observing thermal degradation via intermolecular condensation. At temperatures exceeding 160°C, the terminal hydroxyl group can react with the lactam or amine core of adjacent molecules, forming oligomeric byproducts [2[2]]. Solution: Ensure your vacuum is strictly maintained below 2 mmHg. If the pressure rises, pause heating immediately. For larger scales, use a wiped-film evaporator (WFE) to minimize the residence time at high temperatures.

Q: NMR shows persistent water peaks even after prolonged vacuum drying. How do I remove residual moisture? A: The compound is highly hygroscopic. The hydrogen-bonding network between the lactam carbonyl, the amine, and the hydroxyl group tightly binds water molecules, which standard vacuum drying cannot break. Solution: Perform azeotropic distillation using toluene. Toluene forms a low-boiling azeotrope with water, effectively breaking the hydration shell and driving off moisture at lower temperatures without degrading the product.

Standardized Experimental Protocols

Protocol A: Basic Alumina Chromatography (Lab Scale: <50g)

Use this protocol when dealing with highly polar impurities or unreacted piperazine derivatives.

  • Column Preparation: Slurry pack Basic Alumina (Brockmann Grade I) in Dichloromethane (DCM).

    • Self-Validation: Ensure the column bed is perfectly level. Uneven beds will cause band broadening, which is fatal for the resolution of highly polar compounds.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the crude is too viscous, add up to 5% Methanol (MeOH) to ensure complete dissolution.

  • Elution: Run a step gradient from 100% DCM to 90:10 DCM:MeOH.

    • Causality: The basic alumina prevents the secondary amine from protonating and sticking to the column, while the increasing MeOH concentration disrupts the hydrogen bonding between the hydroxyethyl group and the stationary phase [4[4]].

  • Fraction Analysis: Spot fractions on basic alumina TLC plates. Stain with Ninhydrin.

    • Self-Validation: Ninhydrin will selectively stain unreacted secondary amines (pink/purple), allowing you to differentiate impurities from the desired product.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 40°C.

Protocol B: High-Vacuum Fractional Distillation (Prep Scale: >50g)

Use this protocol for scalable purification to remove volatile solvents and high-molecular-weight oligomers.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Insulate the column with glass wool to prevent premature condensation of the high-boiling product.

  • Vacuum Initiation: Apply high vacuum (<2 mmHg) before applying heat to the pot.

    • Causality: Heating before establishing a vacuum exposes the compound to oxygen and extreme temperatures, triggering lactam ring-opening and oxidation.

  • Degassing: Slowly heat the crude mixture to 60°C to degas and remove low-boiling solvents (e.g., residual 2-chloroethanol or water).

  • Main Fraction Collection: Increase the oil bath temperature gradually. Collect the main fraction (typically eluting between 150–170°C, depending on the exact vacuum pressure).

    • Self-Validation: Monitor the vapor temperature closely. A sudden drop indicates the main fraction has completely distilled. If the pot turns dark brown, thermal degradation is occurring; lower the bath temperature immediately.

  • Azeotropic Drying: Dissolve the purified distillate in 3 volumes of anhydrous toluene and rotary evaporate at 50°C to strip away any trace moisture absorbed during fraction collection.

References

  • SINTEF - Gassnova. "Procedures for manual sampling". Available at: [Link]

Sources

Optimization

Technical Support Center: 1-(2-Hydroxyethyl)piperazin-2-one Synthesis

Introduction Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)piperazin-2-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Hydroxyethyl)piperazin-2-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically involving the cyclization of N-(2-hydroxyethyl)ethylenediamine with an acetylating agent, can be accompanied by several competing side reactions that impact yield and purity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only procedural solutions but also the underlying mechanistic rationale to empower researchers to make informed decisions during their synthetic campaigns. Our goal is to provide a self-validating framework for robust and reproducible synthesis.

Core Synthesis Pathway: An Overview

The most common and direct route to 1-(2-Hydroxyethyl)piperazin-2-one involves a two-step, one-pot reaction. First, the more nucleophilic primary amine of N-(2-hydroxyethyl)ethylenediamine is selectively N-acylated with an agent like ethyl chloroacetate. Second, under basic conditions, the secondary amine performs an intramolecular nucleophilic substitution, displacing the chloride to form the six-membered piperazin-2-one ring.

G A N-(2-hydroxyethyl)ethylenediamine + Ethyl Chloroacetate B Step 1: N-Acylation (Selective at primary amine) A->B Solvent, Temp Control C N-(2-chloroacetyl)-N'-(2-hydroxyethyl)ethylenediamine (Intermediate) B->C D Step 2: Intramolecular Cyclization (Base-assisted SN2) C->D Base (e.g., K2CO3) E 1-(2-Hydroxyethyl)piperazin-2-one (Target Product) D->E G cluster_0 Desired Pathway (Intramolecular) cluster_1 Side Reaction (Intermolecular) A Acylated Intermediate B 1-(2-Hydroxyethyl)piperazin-2-one A->B Cyclization (High Dilution) C Acylated Intermediate (Molecule 1) E Dimer / Polymer C->E Reaction (High Concentration) D Acylated Intermediate (Molecule 2) D->E Reaction (High Concentration)

Caption: Competing intramolecular vs. intermolecular reactions.

Troubleshooting Protocol: High-Dilution Cyclization

This protocol is designed to favor the intramolecular reaction by keeping the concentration of the reactive intermediate low.

  • Reagent Setup:

    • Vessel A: Dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable solvent (e.g., THF, CH3CN) at a moderate concentration (e.g., 0.5 M).

    • Vessel B (Addition Funnel): Dissolve ethyl chloroacetate (1.0 eq) in the same solvent.

    • Vessel C (Main Reaction Flask): Charge with a large volume of solvent and a stronger, heterogeneous base for the cyclization step, such as potassium carbonate (K₂CO₃, 3.0 eq). Heat the solvent to reflux. [1]

  • Slow Acylation:

    • Cool Vessel A to 0 °C.

    • Add the solution from Vessel B dropwise to Vessel A over 2-3 hours. The low temperature and slow addition favor selective mono-acylation of the more reactive primary amine.

    • Allow the reaction to stir at room temperature for 1 hour after addition is complete. Monitor by TLC or LC-MS to confirm the formation of the intermediate.

  • High-Dilution Cyclization:

    • Using a syringe pump, add the solution from Vessel A (containing the acylated intermediate) very slowly over 8-12 hours into the refluxing solvent in Vessel C. This ensures the instantaneous concentration of the intermediate remains extremely low, promoting intramolecular ring closure.

  • Workup and Purification:

    • After the addition is complete, continue refluxing for an additional 2-4 hours.

    • Cool the reaction mixture and filter to remove the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

ParameterStandard ConditionsHigh-Dilution ConditionsRationale
Concentration 0.1 - 1.0 M0.001 - 0.01 MMinimizes intermolecular collisions.
Reagent Addition Single portion or rapidSlow, controlled additionMaintains low concentration of reactive intermediate.
Typical Yield < 30%> 70%Favors desired intramolecular pathway.
Question 2: I am isolating a byproduct with a mass corresponding to the addition of two chloroacetyl groups. How can I prevent this?

Answer: You are observing di-acylation, where both the primary and secondary amines of the starting material have reacted with the ethyl chloroacetate. This occurs when the stoichiometry is not carefully controlled or when reaction conditions favor the less reactive secondary amine's participation.

Expertise & Causality: Although the primary amine of N-(2-hydroxyethyl)ethylenediamine is more nucleophilic and sterically accessible, the secondary amine can still react, especially if more than one equivalent of the acylating agent is present or if the reaction temperature is too high. The use of an amine starting material in slight excess can help suppress this side reaction. [2] Troubleshooting Protocol: Stoichiometric Control

  • Adjust Stoichiometry: Use a slight excess of the N-(2-hydroxyethyl)ethylenediamine starting material (e.g., 1.1 to 1.2 equivalents) relative to the ethyl chloroacetate (1.0 equivalent). This ensures the limiting reagent is the acylating agent, minimizing the chance of a second acylation event.

  • Maintain Low Temperature: Perform the initial acylation step at a reduced temperature (0 °C to 5 °C). This increases the kinetic selectivity for the more nucleophilic primary amine over the secondary amine.

  • Choice of Acylating Agent: While ethyl chloroacetate is common, using the more reactive chloroacetyl chloride requires even more stringent temperature control and slower addition to avoid over-reaction. [3]For this synthesis, ethyl chloroacetate is generally the more controllable choice. [4]

G Start Diamine + 1 eq. Acylating Agent Mono Mono-acylated Intermediate (Desired) Start->Mono Low Temp, Controlled Stoichiometry Di Di-acylated Byproduct (Undesired) Start2 Diamine + >1 eq. Acylating Agent Start2->Mono Start2->Di High Temp or Excess Reagent

Caption: Controlling mono- versus di-acylation.

Question 3: My final product seems to have an ester group attached to the hydroxyethyl side chain. Is O-acylation a possible side reaction?

Answer: Yes, O-acylation is a possible, though typically minor, side reaction. The hydroxyl group is nucleophilic and can react with the acylating agent, especially under strongly basic conditions or if the more reactive amine sites are sterically hindered or protected.

Expertise & Causality: The relative nucleophilicity of amines versus alcohols is key. In general, amines are significantly more nucleophilic than alcohols, which is why N-acylation is the primary reaction pathway. However, if a very strong, homogeneous base (e.g., sodium hydride) is used, it can deprotonate the alcohol to form a highly nucleophilic alkoxide, which can then compete with the amine in attacking the ethyl chloroacetate. Using a milder, heterogeneous base like K₂CO₃ minimizes this by not substantially increasing the nucleophilicity of the hydroxyl group.

Preventative Measures:

  • Base Selection: Avoid strong, soluble bases like NaH or alkoxides for the acylation step. Use milder bases such as K₂CO₃, Na₂CO₃, or even an organic base like DIPEA. [1]These are sufficient to neutralize the HCl byproduct without aggressively deprotonating the alcohol.

  • Temperature Control: As with di-acylation, lower reaction temperatures (0-25 °C) favor the more kinetically favorable N-acylation pathway.

  • Protecting Groups (Advanced Strategy): In complex syntheses where O-acylation is a persistent issue, the hydroxyl group can be protected with a silyl ether (e.g., TBDMS) prior to acylation and then deprotected post-cyclization. This adds steps but provides complete control.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis 2023. Available at: [Link]

  • Hu, F., et al. (2021). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry, 45, 9315-9319. Available at: [Link]

  • Various Authors (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. Available at: [Link]

  • Various Authors (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. ResearchGate. Available at: [Link]

  • Google Patents (CN106117153A).The preparation method of 2 piperazinones.
  • Pujar, G.V., et al. (2006). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. E-Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(2-Hydroxyethyl)piperazin-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-(2-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-(2-Hydroxyethyl)piperazin-2-one (CAS 59702-23-7). This versatile heterocyclic compound is a critical building block in medicinal chemistry, offering a balanced hydrophilicity-lipophilicity profile highly valued in drug formulation[1].

While alternative routes such as the hydrogenation of protected intermediates exist[2], the most atom-economical and scalable approach involves the N-acylation of N-(2-hydroxyethyl)ethylenediamine with chloroacetyl chloride, followed by intramolecular cyclization[3]. However, this pathway requires strict thermal and pH control to prevent dimerization and polymeric side reactions[4].

I. Synthetic Workflow & Logical Architecture

PiperazinoneSynthesis A N-(2-Hydroxyethyl)ethylenediamine + Chloroacetyl Chloride B Step 1: N-Acylation (0°C, DCM, Et3N) A->B C Intermediate: N-chloroacetylated ethylenediamine B->C D Self-Validation: TLC Ninhydrin Test (Negative) C->D E Step 2: Intramolecular Cyclization (50°C, K2CO3, NaI cat.) D->E Proceed if primary amine is consumed F 1-(2-Hydroxyethyl)piperazin-2-one (Target Molecule) E->F

Fig 1: Optimized two-step synthetic workflow for 1-(2-Hydroxyethyl)piperazin-2-one.

II. Quantitative Optimization Data

To maximize yield and purity, our laboratory has benchmarked several reaction parameters. The table below summarizes the quantitative improvements achieved through mechanistic optimization.

ParameterSub-optimal ConditionOptimized ConditionYield (%)Mechanistic Rationale
Solvent (Step 1) MethanolDichloromethane (DCM)45% 82%DCM prevents solvolysis of the highly reactive chloroacetyl chloride, directing the electrophile exclusively toward the amine[3].
Base (Step 1) Na 2​ CO 3​ (aq)Triethylamine (Et 3​ N)50% 85%Et 3​ N provides homogeneous basicity in the organic phase, ensuring rapid neutralization of HCl without biphasic mass-transfer limitations.
Temperature 25 °C (Ambient)0 °C to 5 °C30% 88%Low temperature suppresses the exothermic runaway that leads to intermolecular dimerization and polymeric byproducts[4].
Catalyst (Step 2) NoneSodium Iodide (NaI, 0.1 eq)60% 92%NaI facilitates a Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, accelerating ring closure.
III. Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints, as unreacted intermediates will cascade into complex impurity profiles.

Phase 1: Regioselective N-Acylation

  • Preparation: Dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 eq) and Et 3​ N (1.2 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath to maintain an internal temperature of exactly 0 °C. Causality: The primary amine is highly nucleophilic; exceeding 5 °C provides enough activation energy for the secondary amine to compete, destroying regioselectivity.

  • Addition: Load chloroacetyl chloride (1.05 eq) into a syringe pump and add dropwise over 1 hour.

  • Validation Checkpoint 1 (Amine Consumption): After 2 hours, spot the mixture on a silica TLC plate (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat.

    • Self-Validation: A negative (colorless) result at the baseline confirms complete consumption of the primary amine. If a purple spot persists, the reaction is incomplete; add 0.05 eq of chloroacetyl chloride and stir for an additional 30 minutes.

Phase 2: Intramolecular Cyclization 5. Solvent Exchange: Concentrate the validated Phase 1 mixture under reduced pressure to remove DCM. Redissolve the crude intermediate in Acetonitrile (MeCN). 6. Catalysis & Basification: Add anhydrous K 2​ CO 3​ (2.0 eq) and catalytic NaI (0.1 eq). Causality: K 2​ CO 3​ acts as an acid scavenger to neutralize the HCl generated during cyclization, ensuring the secondary amine remains deprotonated and nucleophilic. NaI accelerates the reaction via transient iodide formation. 7. Heating: Reflux the mixture at 50–60 °C for 12 hours. 8. Validation Checkpoint 2 (Ring Closure): Monitor via HPLC or LC-MS.

  • Self-Validation: The disappearance of the linear intermediate mass[M+H] + and the appearance of the cyclized lactam mass validates completion.

IV. Troubleshooting FAQs

Q1: My acylation step (Phase 1) yields a complex mixture of polymeric tars. What is causing this? A1: This is a classic symptom of thermal runaway. The reaction between chloroacetyl chloride and amines is violently exothermic. If the internal temperature spikes above 5 °C, the electrophile reacts non-selectively with both the primary and secondary amines of your starting material, leading to intermolecular cross-linking (polymerization). Solution: Strictly enforce the 0 °C temperature limit using an ice-salt bath and decrease the addition rate of the syringe pump.

Q2: The cyclization step (Phase 2) stalls at ~60% conversion despite prolonged heating. How do I drive it to completion? A2: Stalled cyclization is almost always a pH-dependent issue. As the ring closes, one equivalent of HCl is liberated. If your base is insoluble or insufficient, the localized pH drops, protonating the secondary amine and rendering it non-nucleophilic.

TroubleshootingLogic Issue Issue: Stalled Cyclization (<60% Conversion) Check1 Check Reaction pH Issue->Check1 Acidic pH < 7 (HCl accumulation) Check1->Acidic Basic pH > 8 (Optimal) Check1->Basic Action1 Add K2CO3 Restore Nucleophilicity Acidic->Action1 Check2 Check Electrophile Reactivity Basic->Check2 Action2 Add catalytic NaI (Finkelstein Reaction) Check2->Action2

Fig 2: Logical troubleshooting tree for stalled intramolecular cyclization reactions.

Q3: Can I synthesize this molecule by directly reacting piperazin-2-one with 2-chloroethanol? A3: While direct N-alkylation of piperazin-2-one with 2-chloroethanol is documented[1], it is highly prone to regioselectivity failures. The N4 position (basic amine) is significantly more nucleophilic than the N1 position (lactam nitrogen). Direct alkylation will preferentially yield 4-(2-hydroxyethyl)piperazin-2-one unless the N4 position is pre-protected (e.g., with a Boc group). The two-step cascade method described in this guide bypasses this regioselectivity issue entirely by pre-forming the N1-carbonyl bond.

V. References

Sources

Optimization

Technical Support Center: Stability of 1-(2-Hydroxyethyl)piperazin-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct, peer-reviewed stability studies on 1-(2-Hydroxyethyl)piperazin-2-one are notably scarce in publicly available literature. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed stability studies on 1-(2-Hydroxyethyl)piperazin-2-one are notably scarce in publicly available literature. This guide has been constructed by synthesizing data from its structural analogues, primarily 1-(2-Hydroxyethyl)piperazine and related piperazine derivatives, and by applying established chemical principles regarding the stability of the lactam (cyclic amide) functional group. All protocols and predicted pathways should be empirically verified for this specific molecule.

Introduction: A Predictive Approach to Stability

1-(2-Hydroxyethyl)piperazin-2-one is a bifunctional molecule featuring a piperazine core, a hydroxyl side chain, and, most critically, a lactam moiety. While the piperazine scaffold is common in pharmaceuticals, imparting favorable pharmacokinetic properties, the integrated lactam ring introduces specific stability considerations that are paramount for experimental design and drug development.[1]

The primary stability concern for this molecule is the hydrolytic cleavage of the endocyclic amide (lactam) bond. Amide bonds, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, a reactivity that can be influenced by ring strain and neighboring functional groups.[2] This guide provides a predictive stability profile, troubleshooting advice for common experimental issues, and robust protocols to empirically determine the stability of 1-(2-Hydroxyethyl)piperazin-2-one in your specific application.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-(2-Hydroxyethyl)piperazin-2-one?

A1: The most probable degradation pathway is the hydrolysis of the lactam ring . This reaction involves the cleavage of the C-N bond within the ring, leading to the formation of a linear amino acid derivative, N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine. This hydrolysis is catalyzed by both acid and base.[2][3] While generally stable at neutral pH, extremes in pH will likely accelerate this degradation.[4]

Q2: What are the recommended storage conditions for the neat compound and solutions?

A2:

  • Solid Compound: Based on data for its analogue, 1-(2-Hydroxyethyl)piperazine, the solid should be stored in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[1][5] Keep containers tightly sealed. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent potential oxidation.

  • Solutions: Stock solutions should ideally be prepared in aprotic, anhydrous solvents (e.g., DMSO, DMF) and stored at -20°C or -80°C. For aqueous experimental buffers, solutions should be prepared fresh daily. Avoid storing the compound in aqueous buffers, especially those with acidic or alkaline pH, for extended periods.

Q3: How does pH affect the stability of this molecule in aqueous solutions?

A3: The lactam ring makes the molecule highly susceptible to pH-dependent degradation.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is expected, leading to ring opening.[4]

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range, though gradual hydrolysis over extended periods at physiological temperatures (37°C) cannot be ruled out without experimental data.[2]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis will likely be significant, potentially occurring faster than under acidic conditions.[6]

Q4: Besides hydrolysis, are there other stability concerns?

A4: Yes, other potential degradation pathways include:

  • Oxidation: The tertiary amine in the piperazine ring and the secondary alcohol on the side chain are potential sites for oxidation. This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents (e.g., peroxides), leading to the formation of N-oxides or other oxidative artifacts.

  • Thermal Degradation: High temperatures can promote both hydrolysis and other decomposition pathways. While piperazine derivatives are relatively stable, elevated temperatures (e.g., >100°C) can lead to complex degradation profiles.[7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments and provides logical steps for resolution.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Loss of compound potency or inconsistent results in aqueous biological assays. Lactam Hydrolysis in Buffer: The compound is likely degrading in your aqueous assay buffer during the experiment's duration, especially if the pH is not strictly neutral or if the experiment is run at 37°C for several hours.1. Perform a Buffer Stability Test: Incubate the compound in your assay buffer under the exact experimental conditions (time, temperature) and quantify its concentration at different time points using HPLC. 2. Prepare Solutions Fresh: Make a concentrated stock in an aprotic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. 3. Minimize Incubation Time: If possible, shorten the duration of the assay to reduce the degradation window.
Appearance of a new, more polar peak in HPLC analysis over time. Hydrolytic Degradation Product: The new peak is likely the ring-opened amino acid, which is more polar due to the presence of a new carboxylic acid and primary amine group.1. Confirm Identity via LC-MS: Analyze the sample to determine the mass of the new peak. It should correspond to the mass of the parent compound + 18 Da (the mass of water). 2. Perform a Forced Hydrolysis: Briefly expose a sample to mild acid (0.1 N HCl) or base (0.1 N NaOH) and see if the new peak's retention time matches the one observed in your experiment. This confirms the degradation pathway.
Multiple unexpected peaks appear after storage or thermal stress. Oxidative and/or Complex Thermal Degradation: This suggests that pathways other than simple hydrolysis are occurring. Contamination with metal ions can catalyze oxidation.1. Store Under Inert Gas: For long-term storage of the solid, flush the vial with argon or nitrogen. 2. Use High-Purity Solvents: Ensure solvents are free of peroxides and metal contaminants. 3. Incorporate an Antioxidant (Assay Dependent): If compatible with your experiment, a small amount of an antioxidant might mitigate oxidative degradation in solution. 4. Characterize Degradants: Use LC-MS/MS to investigate the identity of the major degradation products to better understand the underlying mechanism.
Variable results when using different batches or suppliers of the compound. Impurity Profile: Different synthetic routes can lead to different impurity profiles. Some impurities might catalyze degradation or interfere with assays.1. Verify Purity: Always verify the purity of a new batch of the compound by HPLC and NMR before use. 2. Establish a Standard: Use a single, well-characterized batch as a reference standard for all critical experiments.

Section 3: Key Experimental Protocols

For a molecule with limited stability data, it is crucial to perform in-house validation. These protocols provide a framework for assessing stability under various stress conditions, as recommended by ICH guidelines.[8][9]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability profile of 1-(2-Hydroxyethyl)piperazin-2-one.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use one vial for the stressed sample and one for a control (stored at 4°C in the dark). Aim for 5-20% degradation.[9]

    • Acid Hydrolysis: Add 0.1 N HCl to the sample vial. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add 0.1 N NaOH to the sample vial. Incubate at room temperature (25°C). Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample vial. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 70°C for 48 hours. For solid-state thermal stress, place the neat powder in a 105°C oven for 24 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B option) for a specified duration. Keep a control vial wrapped in aluminum foil.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2) to quantify the parent compound and detect degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient that starts with a high aqueous component and ramps up the organic component. A suggested starting gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm) and check for peak purity. Couple with a mass spectrometer (MS) for identification of degradants.

  • Method Validation: Once the method is developed, inject a mixture of all stressed samples (the "degradation cocktail") to ensure all peaks are baseline resolved from the main peak. This confirms the method is "stability-indicating."

Section 4: Visualized Pathways and Workflows

Predicted Degradation Pathways

The primary degradation route is hydrolysis of the lactam. The diagram below illustrates the products expected under acidic and basic conditions.

G A Receive/Synthesize Compound B Characterize Compound (NMR, MS, Purity) A->B C Develop Preliminary HPLC Method B->C D Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples D->E Generate Degradants F Identify Degradation Products (LC-MS) E->F G Optimize HPLC Method to Separate All Peaks E->G Check Peak Resolution H Validate Stability-Indicating Method (Specificity, Linearity, etc.) G->H Finalized Method I Use Validated Method for Formal Stability Studies H->I caption Workflow for establishing a stability-indicating method.

Caption: Workflow for establishing a stability-indicating method.

References

  • Squitieri, R. A., & Sammakia, T. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available at: [Link]

  • Sime, F. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PMC. Available at: [Link]

  • Molengraft, A. S. (n.d.). Catalytic hydrogenation of 2,5-piperazinedione to piperazine. Iowa State University Digital Repository. Available at: [Link]

  • Hofmann, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available at: [Link]

  • Gao, H., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Available at: [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Cieślak, J., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Zabalza-Cerdeiri´n, A., et al. (2011). Effect of heat treatments on stability of β-lactams in milk. Journal of Dairy Science. Available at: [Link]

  • Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 1-(2-Hydroxyethyl)piperazin-2-one

Welcome to the technical support center for the scale-up synthesis of 1-(2-Hydroxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 1-(2-Hydroxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical protocols grounded in established chemical principles.

I. Overview of the Synthetic Approach

The synthesis of 1-(2-Hydroxyethyl)piperazin-2-one on a larger scale is most effectively approached through a two-step, one-pot process commencing with N-(2-hydroxyethyl)ethylenediamine. This strategy is favored for its atom economy and avoidance of protecting groups. The core transformation involves a selective N-acylation followed by an intramolecular cyclization.

The general synthetic pathway is illustrated below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps N-(2-hydroxyethyl)ethylenediamine N-(2-hydroxyethyl)ethylenediamine Acylation N-Acylation N-(2-hydroxyethyl)ethylenediamine->Acylation Step 1 Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Step 2 (Base-mediated) Product 1-(2-Hydroxyethyl)piperazin-2-one Cyclization->Product

Caption: Synthetic pathway for 1-(2-Hydroxyethyl)piperazin-2-one.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Hydroxyethyl)piperazin-2-one at scale?

A1: The most prevalent and scalable route involves the reaction of N-(2-hydroxyethyl)ethylenediamine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization. This approach is generally preferred over methods that start with pre-formed piperazin-2-one due to better control over the introduction of the hydroxyethyl group and avoidance of harsh alkylating agents.

Q2: Why is N-(2-hydroxyethyl)ethylenediamine preferred over ethylenediamine as a starting material?

A2: Starting with N-(2-hydroxyethyl)ethylenediamine directly incorporates the desired hydroxyethyl moiety. If one were to start with ethylenediamine, a subsequent reaction with a reagent like 2-chloroethanol or ethylene oxide would be necessary. This adds steps and can lead to a mixture of products, including the undesired N,N'-bis(2-hydroxyethyl)piperazine, complicating purification.

Q3: What are the critical process parameters to control during scale-up?

A3: The most critical parameters are:

  • Temperature Control: The initial acylation is highly exothermic and requires careful temperature management to prevent side reactions.

  • Reagent Addition Rate: Slow, controlled addition of chloroacetyl chloride is crucial to maintain selectivity for the terminal primary amine and prevent runaway reactions.

  • pH Control: Maintaining the appropriate pH during cyclization is key to ensuring a high rate of ring closure and minimizing hydrolysis of the amide.

  • Solvent Selection: The choice of solvent impacts solubility of intermediates and the final product, as well as the reaction kinetics.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety hazards stem from the starting materials. Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. N-(2-hydroxyethyl)ethylenediamine is also corrosive and can cause severe skin burns and eye damage. The reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory.[1] An emergency shower and eyewash station should be readily accessible.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis of 1-(2-Hydroxyethyl)piperazin-2-one.

Problem 1: Low Yield of Final Product
Symptom Potential Cause Troubleshooting Action
Significant amount of starting material remains after acylation. 1. Insufficient chloroacetyl chloride. 2. Low reaction temperature slowing kinetics.1. Verify the stoichiometry and purity of chloroacetyl chloride. 2. Gradually increase the reaction temperature, monitoring for side product formation.
Reaction stalls during cyclization. 1. Insufficient or inappropriate base. 2. Low reaction temperature. 3. Water content too high, leading to hydrolysis.1. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DBU) is used. 2. Increase the temperature for the cyclization step (e.g., 60-80 °C). 3. Use anhydrous solvents and ensure starting materials are dry.
Product loss during work-up. The product has high water solubility.Minimize the volume of aqueous washes. Use brine to reduce solubility in the aqueous phase. Consider extraction with a more polar solvent like dichloromethane or a mixture of solvents.
Problem 2: Formation of Significant Impurities

Impurity Profile Potential Cause Troubleshooting Action
Presence of a di-acylated product. Rapid addition of chloroacetyl chloride or poor temperature control.Add chloroacetyl chloride slowly and sub-surface if possible, while maintaining a low reaction temperature (-10 to 0 °C) to favor selective acylation of the more nucleophilic primary amine.
O-acylation on the hydroxyl group. Reaction conditions are too harsh, or a highly reactive acylating agent is used.Use a less reactive acylating agent if possible, or perform the reaction at a lower temperature. The use of a bulky base can sometimes sterically hinder O-acylation.
Polymeric byproducts. Incorrect stoichiometry or reaction conditions favoring intermolecular reactions.Ensure a high-dilution environment during the addition of the acylating agent to favor intramolecular cyclization over intermolecular polymerization.

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"Incomplete_Reaction" -> "Workup_Loss" [label="No"];
"Workup_Loss" -> "Action_Workup" [label="Yes"];
"Workup_Loss" -> "Action_Base_Temp" [label="No"];

"High_Impurity" -> "Diacylation";
"Diacylation" -> "Action_Addition" [label="Yes"];
"Diacylation" -> "Polymerization" [label="No"];
"Polymerization" -> "Action_Dilution" [label="Yes"];

}

Caption: Troubleshooting decision tree for synthesis issues.

IV. Experimental Protocols

Protocol 1: Scale-up Synthesis of 1-(2-Hydroxyethyl)piperazin-2-one

Materials:

  • N-(2-hydroxyethyl)ethylenediamine (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N-(2-hydroxyethyl)ethylenediamine and anhydrous DCM. Cool the mixture to -10 °C.

  • Acylation: Slowly add a solution of chloroacetyl chloride in anhydrous DCM via the addition funnel, maintaining the internal temperature below 0 °C.

  • Aging: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Cyclization: Add triethylamine to the reaction mixture. Slowly warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 6-8 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Due to the polarity of 1-(2-Hydroxyethyl)piperazin-2-one, normal-phase silica gel chromatography can be challenging.

Method:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The addition of a small amount of triethylamine (0.1-0.5%) to the mobile phase can help to reduce tailing of the product on the silica gel.

  • Procedure: Load the crude product onto the column and elute with the mobile phase gradient. Collect fractions and combine those containing the pure product, as determined by TLC or LC-MS. Remove the solvent under reduced pressure to yield the purified product.

V. References

  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. BenchChem.

  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones. Retrieved from

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Hydroxyethyl)piperazin-2-one

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7). As a highly polar, zwitterionic-like heterocyclic compound, it is a critical building block in medicinal chemistry and biodegradable polymer development (1[1]). However, its extreme hydrophilicity (LogP -1.6) makes the removal of structurally similar starting materials notoriously difficult using standard organic-aqueous extraction techniques ().

This guide provides researchers with field-proven, causality-driven troubleshooting strategies and self-validating protocols to achieve >98% purity.

Troubleshooting FAQs: Resolving Specific Purification Bottlenecks

Q1: I synthesized the product via the reaction of N-(2-hydroxyethyl)ethylenediamine (AEEA) and ethyl chloroacetate. Why is AEEA persisting in my final product despite repeated liquid-liquid extractions? The Causality: Both AEEA and 1-(2-hydroxyethyl)piperazin-2-one are highly polar, water-soluble molecules with nearly identical partition coefficients. Standard liquid-liquid extraction fails because both compounds preferentially remain in the aqueous phase. The Solution: You must exploit their pKa differential. AEEA contains a primary and a secondary amine (pKa ~9.5), making it a much stronger base than your product, which contains only a tertiary amine (pKa ~6.5) and a non-basic lactam nitrogen. By adjusting the pH to 8.0, AEEA becomes protonated (cationic) while the product remains neutral, allowing for efficient separation via weakly acidic cation-exchange chromatography.

Q2: My synthesis route involved the N-alkylation of piperazin-2-one with 2-chloroethanol. How do I remove trace unreacted 2-chloroethanol without degrading the piperazinone ring? The Causality: 2-Chloroethanol is a reactive alkylating agent that poses severe toxicity risks and can cause unwanted downstream cross-linking. While it has a relatively low boiling point (129 °C) compared to your product, direct high-temperature distillation can cause thermal degradation of the piperazinone core (1[1]). The Solution: Utilize azeotropic distillation under reduced pressure. By adding toluene, you form a minimum-boiling azeotrope with 2-chloroethanol, allowing it to be stripped away at much lower temperatures (e.g., 60 °C at 50 mbar).

Q3: How can I monitor the removal of these starting materials effectively when they lack strong UV chromophores? The Causality: Standard HPLC-UV is blind to aliphatic amines and alcohols like AEEA and 2-chloroethanol. The Solution: For HPLC, use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). For rapid benchtop In-Process Controls (IPCs), use silica TLC plates stained with 0.2% Ninhydrin (for amines) or Potassium Permanganate (for alcohols).

Quantitative Data: Physical Properties of the Reaction Matrix

Understanding the physical properties of your reaction matrix is the foundation of logical purification design. Use this table to determine whether distillation, extraction, or chromatography is appropriate.

CompoundMolecular Weight ( g/mol )LogPBoiling Point (°C)Amine Classification
1-(2-Hydroxyethyl)piperazin-2-one 144.17-1.6>250 (est.)Tertiary (Lactam is non-basic)
N-(2-Hydroxyethyl)ethylenediamine 104.15-1.4243Primary & Secondary
Piperazin-2-one 100.12-0.9>200 (est.)Secondary
2-Chloroethanol 80.51-0.05129None
Ethyl Chloroacetate 122.551.1144None

Purification Decision Matrix

The following logical workflow dictates the correct purification strategy based on your specific synthetic route.

PurificationWorkflow Start Crude Reaction Mixture 1-(2-Hydroxyethyl)piperazin-2-one CheckRoute Identify Synthesis Route Start->CheckRoute Route1 Route A: AEEA + Ethyl Chloroacetate CheckRoute->Route1 N-alkylation of AEEA Route2 Route B: Piperazin-2-one + 2-Chloroethanol CheckRoute->Route2 N-alkylation of Piperazin-2-one RemAEEA Remove AEEA: Cation Exchange Chromatography (Exploits pKa differential) Route1->RemAEEA RemPip Remove Piperazin-2-one: Selective Crystallization / pH Extraction Route2->RemPip RemECA Remove Ethyl Chloroacetate: Vacuum Distillation / Hydrolysis RemAEEA->RemECA PureProd Purified 1-(2-Hydroxyethyl) piperazin-2-one (>98%) RemECA->PureProd RemCE Remove 2-Chloroethanol: Azeotropic Distillation / Scavenging RemPip->RemCE RemCE->PureProd

Figure 1: Decision matrix for the purification of 1-(2-Hydroxyethyl)piperazin-2-one based on synthesis route.

Self-Validating Experimental Protocols

A self-validating protocol incorporates integrated, real-time In-Process Controls (IPCs) that confirm the success of each step before proceeding, preventing downstream failure.

Protocol A: Removal of AEEA via Cation-Exchange Chromatography

Use this protocol to remove unreacted N-(2-hydroxyethyl)ethylenediamine.

Step 1: Resin Preparation

  • Action: Swell 50 g of weakly acidic cation exchange resin (e.g., Amberlite IRC86, H+ form) in 200 mL of Deionized (DI) water for 2 hours. Pack into a glass column.

  • Causality: Weakly acidic carboxylic acid resins will strongly bind the highly basic primary/secondary amines of AEEA, but will allow the weaker tertiary amine of the product to pass through unimpeded.

Step 2: Sample Loading & pH Adjustment

  • Action: Dilute the crude reaction mixture in 100 mL of DI water. Strictly adjust the pH to 8.0 using 1M HCl or 1M NaOH. Load the mixture onto the column at a flow rate of 2 mL/min.

  • Causality: At pH 8.0, AEEA is protonated and active for ion exchange. The product is neutral and will not bind.

Step 3: Elution

  • Action: Elute the column with 300 mL of DI water. Collect the flow-through in 50 mL fractions.

Step 4: Self-Validation (IPC Check)

  • Action: Take a 10 µL aliquot from each fraction, spot onto a silica TLC plate, and heat with a heat gun after spraying with 0.2% Ninhydrin in ethanol.

  • Validation: Fractions containing the pure product will show no color change (tertiary amines/amides do not react strongly with ninhydrin). If a deep purple spot appears, AEEA breakthrough has occurred, indicating the resin is saturated. Combine the non-purple fractions and lyophilize to isolate the pure product.

Protocol B: Removal of 2-Chloroethanol via Azeotropic Distillation

Use this protocol to remove toxic alkylating agents without thermal degradation.

Step 1: Solvent Exchange

  • Action: Transfer the crude reaction mixture to a round-bottom flask. Add 5 volumes of Toluene relative to the crude mass.

  • Causality: Toluene forms a low-boiling ternary azeotrope with water and 2-chloroethanol, breaking the strong hydrogen bonding network that normally traps the alcohol in the viscous product matrix.

Step 2: Reduced-Pressure Distillation

  • Action: Attach the flask to a rotary evaporator. Set the bath temperature to 60 °C and gradually reduce the pressure to 50 mbar. Distill until the solvent ceases to condense.

Step 3: Self-Validation (IPC Check)

  • Action: Re-dissolve a 5 mg sample of the residue in methanol and analyze via GC-FID.

  • Validation: The chromatogram must show a 2-chloroethanol peak Area Under the Curve (AUC) of <0.1%. If the peak exceeds this threshold, repeat Steps 1 and 2. Once validated, the residue can be safely advanced to final crystallization or formulation.

References

  • 1-(2-Hydroxyethyl)piperazin-2-one | C6H12N2O2 | CID 13243866 . National Center for Biotechnology Information (PubChem). Retrieved from:[Link]

Sources

Troubleshooting

Characterization of unexpected byproducts in 1-(2-Hydroxyethyl)piperazin-2-one reactions

Welcome to the technical support center for the synthesis and characterization of 1-(2-Hydroxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and characterization of 1-(2-Hydroxyethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during their experimental work. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient synthetic route for 1-(2-Hydroxyethyl)piperazin-2-one, and what are the expected major reactants?

A common and theoretically sound approach to synthesizing 1-(2-Hydroxyethyl)piperazin-2-one is through the Michael addition of N-(2-hydroxyethyl)ethylenediamine to an acrylate ester (e.g., ethyl acrylate), followed by an intramolecular cyclization that forms the amide bond of the piperazinone ring. This reaction is typically performed under thermal conditions, which facilitate the cyclization and elimination of the alcohol from the ester.

The primary reactants for this synthesis are:

  • N-(2-hydroxyethyl)ethylenediamine: A bifunctional molecule with a primary amine, a secondary amine, and a hydroxyl group.

  • An acrylic acid ester (e.g., ethyl acrylate): Serves as the source for the three-carbon backbone of the piperazinone ring.

The overall reaction scheme is a tandem Michael addition-cyclization, which is a powerful strategy for the synthesis of nitrogen-containing heterocycles.

Q2: My reaction yield is consistently low. What are the primary competing side reactions I should be aware of?

Low yields in this synthesis are often attributable to several competing side reactions. The primary culprits are typically polymerization of the acrylate, dimerization, and side reactions involving the hydroxyl group.

  • Polymerization of Ethyl Acrylate: Acrylate monomers are highly susceptible to polymerization, especially at the elevated temperatures often required for the cyclization step.[1] This can lead to the formation of a high-molecular-weight polymer, consuming the acrylate and complicating the purification process.

  • Dimerization and Oligomerization: Intermolecular reactions can occur between the starting materials or intermediates. For instance, two molecules of the Michael addition intermediate can react with each other, or unreacted N-(2-hydroxyethyl)ethylenediamine can react with the intermediate in various ways, leading to dimers and other oligomeric byproducts.[2]

  • Side Reactions of the Hydroxyl Group: The primary hydroxyl group of N-(2-hydroxyethyl)ethylenediamine can compete with the secondary amine in reacting with ethyl acrylate, leading to the formation of an undesired ester byproduct through transesterification.[3]

Understanding which of these side reactions is dominant in your specific case is the first step in optimizing the reaction conditions.

Q3: I have an unexpected peak in my LC-MS analysis with a mass of 288.2 g/mol . What could this be?

An unexpected peak with a mass-to-charge ratio (m/z) of 289.2 [M+H]⁺, corresponding to a molecular weight of 288.2 g/mol , is likely a dimer of your target molecule or a related intermediate. The molecular formula of 1-(2-Hydroxyethyl)piperazin-2-one is C₆H₁₂N₂O₂ with a molecular weight of 144.17 g/mol . A dimer would therefore have a molecular weight of approximately 288.34 g/mol .

This dimer could form through various pathways, such as the intermolecular reaction between two molecules of the Michael addition intermediate before cyclization. Characterizing this byproduct further with techniques like tandem MS (MS/MS) or NMR will be necessary to confirm its exact structure.

Troubleshooting Guide

Issue 1: Formation of a High-Molecular-Weight, Insoluble Precipitate

Question: My reaction mixture becomes viscous and a white, insoluble solid precipitates out. What is this, and how can I prevent it?

Answer:

This is a classic sign of acrylate polymerization.[1] The high temperatures used to promote the intramolecular cyclization can also initiate the radical polymerization of unreacted ethyl acrylate.

Causality:

  • Thermal Initiation: At temperatures above 100 °C, thermal self-initiation of acrylate polymerization can occur.

  • Oxygen Presence: While often thought of as an inhibitor, oxygen can form peroxides at elevated temperatures, which then decompose to initiate radical polymerization.

  • Trace Metal Contamination: Metal ions from your glassware or reagents can act as catalysts for polymerization.

Troubleshooting Steps:

  • Introduce a Radical Inhibitor: Add a small amount (100-500 ppm) of a radical inhibitor such as hydroquinone, butylated hydroxytoluene (BHT), or phenothiazine to the reaction mixture. This is a common strategy in industrial processes involving acrylates.

  • Control the Rate of Addition: Instead of adding all the ethyl acrylate at once, add it slowly (e.g., via a syringe pump) to the heated solution of N-(2-hydroxyethyl)ethylenediamine. This keeps the instantaneous concentration of the monomer low, favoring the desired 1:1 Michael addition over polymerization.

  • Optimize Reaction Temperature: Carefully study the effect of temperature. It's possible that a lower temperature over a longer reaction time will be sufficient for cyclization without promoting significant polymerization.

  • Ensure an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize the presence of oxygen.

Workflow for Minimizing Polymerization ```dot

graph TD { A[Start: High Polymer Formation] --> B{Identify Cause}; B --> C[High Monomer Concentration]; B --> D[High Temperature]; B --> E[Oxygen/Metal Contaminants]; C --> F[Implement Slow Addition of Acrylate]; D --> G[Optimize Temperature Profile]; E --> H[Use Radical Inhibitor & Inert Atmosphere]; F --> I{Re-run Reaction}; G --> I; H --> I; I --> J[End: Reduced Polymer, Higher Yield];

}

Caption: Main reaction vs. dimerization side reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)piperazin-2-one

This protocol is a representative method and should be optimized for your specific laboratory conditions.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-(2-hydroxyethyl)ethylenediamine (10.41 g, 0.1 mol) and 100 mL of toluene.

  • Inhibitor Addition: Add hydroquinone (10 mg, ~100 ppm).

  • Heating: Heat the mixture to 110 °C with stirring.

  • Slow Addition: Add ethyl acrylate (10.01 g, 0.1 mol) dropwise via the dropping funnel over a period of 2 hours. Maintain the temperature at 110 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 110 °C for 12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, e.g., 95:5).

Protocol 2: Analytical Characterization by HPLC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Look for the [M+H]⁺ ions of the expected product (m/z 145.1) and potential byproducts as listed in the table above.

General Analytical Workflow

G A Crude Reaction Mixture B Dilution & Filtration A->B C HPLC Separation (C18 Column) B->C D ESI-MS Detection (Positive Mode) C->D E Data Analysis D->E F Identify Product (m/z 145.1) E->F G Identify Byproducts (e.g., m/z 289.3) E->G H Quantify Purity E->H

Caption: Workflow for byproduct analysis by HPLC-MS.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Farhan, N., et al. (2022). Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin. ResearchGate. Retrieved from [Link]

  • He, Y., et al. (2016). Efficient Synthesis of Dimeric Oxazoles, Piperidines and Tetrahydroisoquinolines from N-Substituted 2-Oxazolones. Chemistry – A European Journal, 22(28), 9638-9642. Retrieved from [Link]

  • Ilavský, M., et al. (1993). Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate. Journal of Applied Polymer Science, 50(4), 573-582. Retrieved from [Link]

  • Greenwald, R. B., et al. (2006). An intramolecular cyclization reaction is responsible for the in vivo inefficacy and apparent pH insensitive hydrolysis kinetics of hydrazone carboxylate derivatives of doxorubicin. Bioconjugate Chemistry, 17(5), 1364-1368. Retrieved from [Link]

  • Fytianos, K., et al. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 57(15), 5139-5151. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(5), 903-911. Retrieved from [Link]

  • Bonsu, J. O., et al. (2020). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Polymer Chemistry, 11(28), 4619-4627. Retrieved from [Link]

  • Vasilev, A. A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(3), 548. Retrieved from [Link]

  • Demirbas, N., et al. (2016). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 21(11), 1546. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. Retrieved from [Link]

  • Various Authors. (n.d.). Intramolecular Cyclization Side Reactions. ResearchGate. Retrieved from [Link]

  • Uraguchi, D., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6539–6545. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Lipin, D. V., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. [Journal Name, if available]. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine synthesis using photochemical dimerization. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Pekel, N., & Güven, O. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3957-3965. Retrieved from [Link]

  • Google Patents. (2012). CN102432565A - Preparation method of 2-hydroxyethyl piperazine.
  • Google Patents. (2016). EP3322696B1 - Process for making hydroxyethyl piperazine compounds.
  • RadTech. (n.d.). Synergistic Effect of Hydroxyl-containing Acrylates in Epoxide-Acrylate Hybrid Photopolymerizations. Retrieved from [Link]

  • Google Patents. (1964). US3121717A - Preparation of diketopiperazines.
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596-2608. Retrieved from [Link]

  • Reddy, G. S., & Kumar, P. (2022). Synthesis of 2,2-Disubstituted Dihydro-1,4-benzothiazines from Morita–Baylis–Hillman Ketones by an Oxidative Cyclization. The Journal of Organic Chemistry, 87(10), 6649–6661. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Diketopiperazines. Retrieved from [Link]

  • Krygsman, P. H., et al. (2019). Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate. Polymers, 11(3), 496. Retrieved from [Link]

  • Das, S., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 18(35), 6848-6853. Retrieved from [Link]

  • Bédard, F., & Bérubé, G. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2291. Retrieved from [Link]

  • Google Patents. (1986). US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6437. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity Screening of 1-(2-Hydroxyethyl)piperazin-2-one Derivatives

An In-Depth Technical Guide for Researchers The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for developing novel therapeutic agents.[1] Its derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for developing novel therapeutic agents.[1] Its derivatives are explored extensively due to their diverse and significant pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] The strategic introduction of various substituents allows for the fine-tuning of their biological profiles, making them promising candidates for drug discovery.[2]

This guide focuses on derivatives featuring the 1-(2-hydroxyethyl) substituent, a modification that can impart desirable pharmacokinetic properties such as improved solubility.[3] We will provide a comparative analysis of their biological activities, detailed experimental protocols for their screening, and insights into the rationale behind these experimental designs. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate this promising class of compounds.

Comparative Analysis of Biological Activities

The biological evaluation of 1-(2-hydroxyethyl)piperazin-2-one derivatives and related analogs has primarily focused on their anticancer, antimicrobial, and radioprotective potential.

Anticancer Activity

Nitrogen-containing heterocycles are highly desirable scaffolds for the development of novel anticancer agents.[4] Piperazine derivatives, in particular, have shown significant cytotoxic potential across a range of human cancer cell lines.[5][6] Screening is typically performed against a panel of cell lines from different tissue origins to identify broad-spectrum activity or selective cytotoxicity.[7][8] The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's potency in these assays.[7]

Supporting Experimental Data: Cytotoxicity of Piperazine Derivatives

The following table summarizes the cytotoxic activity of various piperazine derivatives against selected human cancer cell lines, providing a benchmark for evaluating new analogs.

Compound/DerivativeCancer Cell LineTissue of OriginIC50 (µM)Reference
4-(benzo[7][9]dioxol-5-ylmethyl) piperazine amideMDA-MB-231Triple-Negative Breast Cancer11.3[6]
Piperazine-linked bergenin hybrid (5a)CAL-27Tongue Squamous Cell Carcinoma15.41[5]
Piperazine-linked bergenin hybrid (5c)SCC09Oral Squamous Cell Carcinoma17.41[5]
TADDOL-derived phosphonate (4e)HUH7Hepatocellular Carcinoma< 50[4]
Trifluoromethyl-substituted diamine (6)DAOYMedulloblastoma< 50[4]
Doxorubicin (Positive Control)MCF-7Breast Adenocarcinoma0.8 ± 0.1[7]

Note: The data presented are for structurally related piperazine derivatives and serve as illustrative examples.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperazine derivatives have been identified as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] Initial screening is often conducted using the disk diffusion method for a qualitative assessment, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[9][12]

Supporting Experimental Data: Antimicrobial Activity of Piperazine Derivatives

Compound/DerivativeMicroorganismStrain TypeActivityReference
Disubstituted piperazine (3k)Listeria monocytogenesGram-positivePotent antibacterial[13]
Disubstituted piperazine (3d)Pseudomonas aeruginosa (resistant)Gram-negativeMore potent than ampicillin[13]
Disubstituted piperazine (3g)Escherichia coli (resistant)Gram-negativeMore potent than ampicillin[13]
N-aryl piperazine derivativeCandida albicansFungusMIC: 2.22 µg/mL[11]
PD-2 (piperazine derivative)Pseudomonas aeruginosaGram-negativeActive[14]
Radioprotective Activity

A novel and promising application for this scaffold is in the development of radioprotective agents to mitigate the harmful effects of ionizing radiation. Recent studies have focused specifically on 1-(2-hydroxyethyl)piperazine derivatives, aiming to overcome the limitations of current countermeasures like amifostine, which has significant side effects.[15] These studies evaluate the ability of the compounds to protect human cells from radiation-induced DNA damage and apoptosis.[15][16] The dicentric chromosome assay (DCA) is considered a gold standard for quantifying DNA damage and assessing radioprotective efficacy.[15]

One study identified a lead compound, designated as compound 6, from a series of 1-(2-hydroxyethyl)piperazine derivatives, which demonstrated significant radioprotective effects in vitro with minimal cytotoxicity.[15] Another derivative, compound 8, which links two 1-(2-hydroxyethyl)piperazine moieties, also showed promise with low toxicity and enhanced survival in irradiated mice.[16]

Key Experimental Protocols

The trustworthiness of any screening campaign relies on standardized, reproducible protocols.[17] Below are detailed methodologies for fundamental biological activity assays.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is based on standard procedures for assessing the cytotoxic effect of novel compounds on cancer cell lines.[7][18]

Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and high-throughput capability. It measures the metabolic activity of living cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[18][19]

Detailed Step-by-Step Methodology:

  • Cell Culture and Maintenance:

    • Use a panel of human cancer cell lines (e.g., MCF-7, HCT116, HeLa).[6][7]

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding:

    • Harvest cells that are in an exponential growth phase (80-90% confluency).

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[7]

    • Incubate the plates for 24 hours to allow the cells to adhere.[18]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.[18]

    • Create a series of dilutions of the test compounds in culture medium (e.g., from 0.1 to 100 µM).[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[7]

    • Incubate the plates for 48-72 hours.[7]

  • MTT Assay and Absorbance Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[18]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value—the concentration that inhibits cell growth by 50%.[7][20]

Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This protocol outlines the standardized Kirby-Bauer method for determining the susceptibility of bacteria to antimicrobial agents.[9][21]

Causality Behind Experimental Choices: The Kirby-Bauer test is a widely used, simple, and cost-effective method for preliminary antimicrobial screening. Its standardization is critical for reproducibility. Mueller-Hinton agar is the recommended medium because it has good batch-to-batch reproducibility and supports the growth of most common non-fastidious pathogens.[9] The inoculum density is standardized to a 0.5 McFarland turbidity standard to ensure that the resulting lawn of bacterial growth is uniform and confluent.[12][21]

Detailed Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[12]

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[21]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[21]

    • Allow the plate to dry for 3-5 minutes before applying disks.[9]

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

    • Ensure the disks are in firm contact with the agar.

    • Include a blank disk (vehicle control) and a disk with a standard antibiotic (positive control).

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.[21]

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound. Compare the zone diameters to established interpretive standards to classify the organism as susceptible, intermediate, or resistant.[9]

Visualizing Experimental Workflows and Pathways

Diagrams provide a clear visual representation of complex processes, from experimental workflows to biological signaling pathways.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Synthesized 1-(2-Hydroxyethyl)piperazin-2-one Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel A->B C Antimicrobial Screening (e.g., Disk Diffusion) A->C D Determine IC50 Values & Identify 'Hits' B->D E Determine MIC Values & Identify 'Hits' C->E F Apoptosis Assays (Annexin V/PI Staining) D->F G Mechanism of Action (e.g., Enzyme Inhibition) F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity Studies H->I J Preclinical Candidate I->J

Caption: A generalized workflow for the biological activity screening of novel chemical entities.

G ext_stim Anticancer Compound (e.g., Piperazine Derivative) bax Bax (Pro-apoptotic) ext_stim->bax activates bcl2 Bcl-2 (Anti-apoptotic) ext_stim->bcl2 inhibits mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apop Apoptosis cas3->apop

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • PMC. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • World Health Organization. (n.d.). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro.
  • CRC Press. (2007). Antimicrobial Susceptibility Testing Protocols.
  • Bio-protocol. (n.d.). In Vitro Anticancer Screening.
  • PMC. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • NIH National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing - StatPearls.
  • PMC. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.
  • Bentham Science Publishers. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
  • Springer Protocols. (n.d.). Screening for Anticancer Activity: Trypan Blue Exclusion Assay.
  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.
  • MDPI. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazin-2-one.
  • BenchChem. (n.d.). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (n.d.).
  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines.
  • Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Comparative

Mass spectrometry analysis of 1-(2-Hydroxyethyl)piperazin-2-one

Title: High-Resolution vs. Tandem Mass Spectrometry for the Analysis of 1-(2-Hydroxyethyl)piperazin-2-one: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution vs. Tandem Mass Spectrometry for the Analysis of 1-(2-Hydroxyethyl)piperazin-2-one: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying highly polar, low-molecular-weight heterocyclic compounds. 1-(2-Hydroxyethyl)piperazin-2-one (HEPO, CAS No. 59702-23-7) is a prime example. Featuring both a piperazinone core and a hydroxyethyl functional group, it is a versatile building block widely utilized in pharmaceutical synthesis and agrochemical development 1[1].

However, its balanced hydrophilicity and low molecular weight (MW 144.17) present unique challenges for trace-level detection in complex matrices. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for HEPO analysis. Rather than merely listing parameters, we will dissect the mechanistic causality behind the ionization, fragmentation, and chromatographic strategies to build a self-validating analytical system.

Mechanistic Causality: Ionization and Fragmentation

Successful mass spectrometry is predicated on understanding the intrinsic gas-phase chemistry of the analyte. HEPO contains secondary and tertiary amines within its piperazinone ring, making it a highly efficient proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode.

Upon collisional activation, the protonated precursor ion ( [M+H]+ m/z 145.0977) undergoes highly predictable fragmentation pathways 2[2]. The primary kinetic pathway is the neutral loss of water (-18 Da) from the hydroxyethyl group. A secondary, structurally diagnostic pathway involves the extrusion of isocyanic acid (HNCO, -43 Da) via the cleavage of the piperazin-2-one ring—a well-documented fragmentation mechanism for cyclic amides 3[3].

Fragmentation M HEPO [M+H]+ m/z 145.0977 F1 [M+H - H2O]+ m/z 127.0872 M->F1 - H2O (-18.01 Da) F2 [M+H - HNCO]+ m/z 102.0919 M->F2 - HNCO (-43.01 Da)

Proposed ESI+ fragmentation pathway for 1-(2-Hydroxyethyl)piperazin-2-one.

Platform Comparison: QqQ vs. Q-TOF

The choice of MS platform dictates the utility of your data. QqQ instruments rely on Multiple Reaction Monitoring (MRM) for unparalleled sensitivity and linear dynamic range, making them the gold standard for absolute quantification 4[4]. Conversely, Q-TOF High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements (<5 ppm error) and full-isotopologue profiling, which is indispensable for structural elucidation, impurity profiling, and identifying unknown degradants 4[4].

Table 1: Quantitative and Qualitative Performance Comparison for HEPO Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted absolute quantification (Pharmacokinetics)Untargeted screening & synthetic impurity profiling
Sensitivity (LLOQ) Low pg/mL (Excellent)High pg/mL to ng/mL (Good)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da FWHM)High resolution (< 5 ppm error)
Data Acquisition MRM (Multiple Reaction Monitoring)Full Scan MS1 / Data-Dependent MS/MS
Matrix Interference Minimized via specific precursor-to-product transitionsMinimized via narrow exact-mass extraction windows

Table 2: Optimized MRM Parameters for HEPO (ESI+)

Precursor (m/z)Product (m/z)TypeCollision EnergyMechanistic Rationale
145.1127.1Quantifier15 eVNeutral loss of H2​O ; lowest energy barrier, yields maximum abundance for high sensitivity.
145.1102.1Qualifier25 eVExtrusion of HNCO; requires higher energy for ring cleavage, ensuring high structural specificity.

Self-Validating Logic: By monitoring both transitions simultaneously, the ratio of the Quantifier to the Qualifier acts as a built-in purity check. If the ratio deviates by more than ±20% from a neat standard, it flags a co-eluting isobaric interference.

Experimental Protocol: Self-Validating HILIC-LC-MS/MS Workflow

Because HEPO is highly polar, traditional reversed-phase chromatography often results in the analyte eluting in the void volume, leading to severe ion suppression from unretained matrix salts. To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically sound choice 4[4]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, which not only retains HEPO but drastically enhances ESI desolvation efficiency.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (e.g., plasma) containing HEPO.

  • Add 150 µL of ice-cold Acetonitrile (100%) spiked with an isotopically labeled internal standard (e.g., HEPO-d4).

    • Causality: Acetonitrile denatures proteins. Crucially, the final 3:1 organic-to-aqueous ratio perfectly matches the initial highly-organic conditions of the HILIC gradient, preventing solvent-mismatch peak distortion upon injection.

  • Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Ethylene Bridged Hybrid (BEH) Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min, then return to 95% B for re-equilibration.

    • Causality: Formic acid ensures the piperazinone nitrogen remains fully protonated in solution, maintaining consistent retention and sharp peak shapes.

Step 3: Mass Spectrometry Acquisition

  • Source Parameters: ESI positive mode, Capillary Voltage 3.0 kV, Drying Gas Temp 300°C.

  • QqQ Execution: Monitor the MRM transitions defined in Table 2.

  • Q-TOF Execution: Acquire full scan MS1 (m/z 50-500). Post-acquisition, extract the exact mass of HEPO ( [M+H]+ 145.0977) using a narrow 10 ppm window to filter out chemical noise.

Workflow cluster_MS Mass Spectrometry Platforms S1 Sample Preparation (Acetonitrile Protein Precipitation) S2 HILIC Chromatography (Polar Retention & Desolvation) S1->S2 S3 ESI+ Ionization (Protonation at Piperazinone N) S2->S3 QTOF Q-TOF HRMS (High Resolution / Exact Mass) S3->QTOF Qualitative Profiling QQQ QqQ MS/MS (Targeted MRM Quantification) S3->QQQ Quantitative Analysis

Self-validating HILIC-LC-MS/MS workflow comparing QqQ and Q-TOF acquisition strategies.

References

  • Chem960. "Comprehensive Overview of 1-(2-hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7)." 1

  • National Institutes of Health (PMC). "Tandem mass spectrometry of small-molecule antiviral drugs." 3

  • BenchChem. "Physical and chemical properties of deuterated piperazin-2-one." 2

  • National Institutes of Health (PMC). "HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry."4

Sources

Validation

A Comprehensive Guide to the Purity Assessment of Synthesized 1-(2-Hydroxyethyl)piperazin-2-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Introduction: Deconstructing the Analytical Challenge 1-(2-Hydroxyethyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Introduction: Deconstructing the Analytical Challenge

1-(2-Hydroxyethyl)piperazin-2-one (CAS No. 59702-23-7) is a highly versatile heterocyclic building block. Featuring both a piperazinone core and a terminal hydroxyethyl functional group, it is widely utilized as a pharmaceutical intermediate and a zwitterionic stabilizing buffer in biopharmaceutical formulations[1, 2].

However, validating the purity of this synthesized compound presents two distinct analytical hurdles that routinely cause standard quality control (QC) methods to fail:

  • Chromophore Deficiency: The molecule lacks an extended conjugated π-system. Its primary UV absorption stems from the amide bond, which absorbs weakly at low wavelengths (typically ~205 nm) [3]. Direct UV detection at these wavelengths is highly susceptible to baseline noise and mobile phase interference.

  • Extreme Hydrophilicity: The combination of the secondary amine, the amide carbonyl, and the hydroxyl group results in poor retention and peak tailing on standard C18 reversed-phase columns. This often leads to co-elution with the solvent front or early-eluting polar impurities[4].

As a Senior Application Scientist, I approach this not just as a measurement task, but as a system design problem. To accurately assess purity, we must either chemically modify the analyte to suit our instruments or select orthogonal detection methods that bypass UV limitations entirely.

Comparative Analysis of Purity Assessment Strategies

Selecting the right analytical method requires balancing sensitivity, specificity, and operational feasibility. Below is a decision matrix and an objective comparison of the four primary methodologies used in modern analytical laboratories for piperazinone derivatives.

Workflow A Synthesized 1-(2-Hydroxyethyl) piperazin-2-one (CAS 59702-23-7) B Is high sensitivity (<0.1% LOD) required for regulatory QC? A->B C Direct HPLC-UV (205 nm) or Mixed-Mode LC B->C No (Bulk QC) D Does the lab have LC-MS/MS or qNMR capabilities? B->D Yes (Trace Analysis) E Pre-column Derivatization (e.g., NBD-Cl) + HPLC-UV D->E No (Standard HPLC only) F LC-MS/MS or qNMR (Absolute Purity) D->F Yes G Silylation + GC-FID (For volatile impurities) D->G Volatile Profiling Needed

Decision matrix for selecting the optimal purity assessment method for piperazinone derivatives.

Quantitative Comparison of Analytical Methods
Analytical MethodPrinciple of OperationEstimated LOD / LOQKey AdvantagesMajor Limitations
Direct HPLC-UV Reversed-phase or mixed-mode separation with low-wavelength UV detection (205 nm).~50 ppm / ~150 ppmSimple workflow; no sample preparation required.Poor sensitivity; baseline drift from mobile phase absorbance [5].
HPLC-UV (Derivatized) Pre-column tagging of the secondary amine with NBD-Cl; detection shifted to 340 nm.~10 ppm / ~30 ppmExcellent sensitivity; completely bypasses UV cutoff issues [3].Requires extra sample preparation steps; reagents are light-sensitive.
GC-FID / GC-MS Silylation of -OH and -NH groups to increase volatility, followed by gas-phase separation.~5 ppm / ~15 ppmHigh resolution; MS provides structural identification of impurities.Reagent moisture sensitivity; high injector temperatures may degrade the compound.
qNMR Quantitative NMR using an internal standard (e.g., maleic acid) to measure absolute purity.~0.1% (w/w)Yields absolute purity without needing a reference standard of the analyte.High instrument cost; lower sensitivity for trace-level impurity profiling.

Mechanistic Grounding: Why Derivatization is the Gold Standard for HPLC

For trace impurity profiling (<0.1% threshold) required by regulatory bodies, direct HPLC-UV is fundamentally inadequate [5]. The causality behind choosing pre-column derivatization lies in intelligent chemical tagging. By reacting the secondary amine of 1-(2-Hydroxyethyl)piperazin-2-one with 4-chloro-7-nitrobenzofuran (NBD-Cl), we achieve two critical mechanistic goals:

  • Retention Enhancement: The hydrophobic NBD tag drastically increases the molecule's affinity for the C18 stationary phase. This pushes its elution well past the void volume, preventing co-elution with polar synthesis byproducts (like unreacted 2-chloroethanol).

  • Signal Amplification: The resulting NBD-derivative possesses a strong, highly conjugated chromophore that absorbs strongly at ~340 nm [3]. This shifts detection entirely away from the noisy 200-210 nm region, improving the signal-to-noise ratio and lowering the Limit of Detection (LOD) by orders of magnitude.

Self-Validating Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

Trustworthiness in analytical chemistry relies on protocols that inherently prove their own validity. This workflow incorporates built-in system suitability checks to ensure the data is self-authenticating.

Phase 1: Reagent and Standard Preparation
  • Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 8.5 using 0.1 M NaOH.

    • Causality: The pKa of the secondary amine in the piperazinone ring is approximately 7.5–8.0. A pH of 8.5 ensures the amine is fully deprotonated and acts as a strong nucleophile to attack the NBD-Cl reagent.

  • Reagent Solution: Dissolve 10 mg of NBD-Cl in 10 mL of HPLC-grade methanol (prepare fresh and protect from light).

  • Standard Solution: Dissolve 10 mg of synthesized 1-(2-Hydroxyethyl)piperazin-2-one in 10 mL of methanol.

Phase 2: Derivatization Reaction
  • Transfer 100 µL of the Standard Solution into a 2 mL amber HPLC vial.

  • Add 100 µL of the pH 8.5 borate buffer and 100 µL of the NBD-Cl reagent solution.

  • Seal the vial and incubate in a thermoshaker at 60°C for 30 minutes.

    • Causality: Heat accelerates the nucleophilic aromatic substitution. Amber vials are mandatory because NBD-derivatives are susceptible to photodegradation.

  • Quench the reaction by adding 50 µL of 0.1 M HCl, then dilute to 1 mL with mobile phase A.

Phase 3: Chromatographic Separation
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 0-2 min (20% B), 2-12 min (20% to 80% B), 12-15 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

Phase 4: System Suitability & Internal Validation

To ensure the protocol is self-validating, the following sequence MUST be run before analyzing the synthesized batch:

  • Blank Injection (Reagents Only): Run the derivatization protocol using pure methanol instead of the analyte. Validation Check: Ensure no "ghost peaks" appear at the expected retention time of the derivative.

  • Resolution Check: Spike the standard with a known common impurity (e.g., 1,4-bis(2-hydroxyethyl)piperazine). Validation Check: The chromatographic resolution ( Rs​ ) between the main peak and the impurity must be ≥2.0 .

  • Tailing Factor: Calculate the asymmetry of the main derivative peak. Validation Check: The tailing factor must be ≤1.5 , proving that secondary interactions with column silanols have been successfully suppressed by the TFA additive.

References

  • Title : 1-(2-Hydroxyethyl)piperazin-2-one | C6H12N2O2 | CID 13243866 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source : Journal of Chemical and Pharmaceutical Research (JOCPR) URL :[Link]

  • Title : Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column Source : SIELC Technologies URL :[Link]

Safety & Regulatory Compliance

Safety

1-(2-Hydroxyethyl)piperazin-2-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-(2-Hydroxyethyl)piperazin-2-one 1. Executive Summary 1-(2-Hydroxyethyl)piperazin-2-one is a highly versatile heterocyclic intermediate utilized extensively in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-(2-Hydroxyethyl)piperazin-2-one

1. Executive Summary 1-(2-Hydroxyethyl)piperazin-2-one is a highly versatile heterocyclic intermediate utilized extensively in medicinal chemistry and agrochemical formulation. Due to its dual functionality—a piperazinone core coupled with a hydroxyethyl group—it exhibits unique solubility and reactivity profiles. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, spill remediation, and regulatory-compliant disposal of this compound.

2. Chemical Profile & Mechanistic Toxicology Before handling any chemical, it is critical to understand the relationship between its molecular structure and its hazard profile.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
Chemical Name 1-(2-Hydroxyethyl)piperazin-2-one
CAS Number 59702-23-7[1]
Molecular Formula C6H12N2O2[1]
Molecular Weight 144.17 g/mol [2]
PubChem CID 1114658[1]
Solubility High in polar solvents (e.g., water, methanol)

Mechanistic Hazard Causality: The hazards associated with 1-(2-Hydroxyethyl)piperazin-2-one are intrinsically linked to its piperazine-derived structure[3].

  • Tissue Irritation & Corrosion: The secondary and tertiary amine nitrogens within the piperazinone ring act as weak bases. Upon contact with the moisture present in human skin, eyes, or mucous membranes, these basic sites can cause localized pH spikes. This leads to the saponification of cellular lipid bilayers, resulting in severe irritation or potential corrosive damage[4].

  • Environmental Mobility: The addition of the hydroxyethyl functional group significantly increases the compound's hydrophilicity. If released into the environment, it will not readily adsorb to soil; instead, it will rapidly mobilize through aqueous systems, posing a chronic toxicity risk to aquatic invertebrates and algae[3].

3. Operational Safety Protocol Do not rely solely on Personal Protective Equipment (PPE); employ a defense-in-depth strategy when handling this compound.

  • Step 1: Engineering Controls. All handling of the neat powder or concentrated solutions must occur within a certified chemical fume hood. This prevents the inhalation of aerosolized particulates and protects the respiratory tract from basic irritation[3].

  • Step 2: PPE Selection. Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Expert Insight: For prolonged handling of concentrated solutions in polar solvents, double-gloving is recommended as solvents can rapidly permeate standard nitrile, carrying the dissolved compound through the barrier.

  • Step 3: Environmental Isolation. Keep containers tightly sealed when not in active use. Piperazine derivatives can be hygroscopic and may slowly absorb atmospheric moisture and carbon dioxide, leading to degradation or the formation of carbonate salts.

4. Self-Validating Spill Response Workflow In the event of a spill, rapid containment is necessary to prevent environmental discharge. The following protocol integrates a self-validating decontamination step to ensure absolute safety.

  • Step 1: Evacuation and Assessment. Determine the scale of the spill. For spills exceeding 500g or 500mL of concentrated solution, evacuate the immediate area and contact the EHS HazMat team.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[4]. Causality: Combustible absorbents (like sawdust) must be avoided, as amine derivatives can occasionally catalyze exothermic reactions with oxidized organics.

  • Step 3: Collection. Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, sealable container (e.g., HDPE bucket)[4].

  • Step 4: Decontamination & Validation (Critical Step). Wash the affected surface with a dilute, weak acid solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

    • Self-Validation System: Apply a universal pH indicator strip to the final rinse water on the surface. A neutral reading (pH ~7) scientifically validates that the basic piperazine residue has been completely eradicated.

SpillResponse Start Spill Detected: 1-(2-Hydroxyethyl)piperazin-2-one Assess Assess Volume & Concentration Start->Assess Small Small Spill (< 500 mL / 500 g) Assess->Small Large Large Spill (> 500 mL / 500 g) Assess->Large PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Small->PPE Evacuate Evacuate Area & Call HazMat Team Large->Evacuate Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Collect in Chemically Compatible Container Contain->Collect Validate Validate Area Decontamination (pH Test = 7.0) Collect->Validate Dispose Transfer to Hazardous Waste Stream Validate->Dispose

Figure 1: Decision matrix and operational workflow for 1-(2-Hydroxyethyl)piperazin-2-one spills.

5. Comprehensive Disposal Procedures Under no circumstances should 1-(2-Hydroxyethyl)piperazin-2-one or its solutions be disposed of down the drain[3]. Its high water solubility ensures it bypasses standard filtration, leading to ecological toxicity.

  • Step 1: Waste Segregation. Isolate the chemical waste based on the solvent matrix used during your workflow.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Organic Waste stream.

    • If dissolved in water, alcohols, or neat, route to the Non-Halogenated Organic Waste stream.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost and complexity of the final incineration process, as halogens require specific scrubber configurations to prevent highly toxic dioxin formation.

  • Step 2: Chemical Incompatibility Check. Ensure the waste carboy does not contain strong oxidizing agents, strong acids, or acid chlorides. Mixing piperazine derivatives with these compounds can result in violent, gas-evolving exothermic reactions[3].

  • Step 3: Packaging and Labeling. Store waste in heavy-duty High-Density Polyethylene (HDPE) containers. Label clearly with GHS compliant tags denoting "Irritant" and "Environmentally Damaging".

  • Step 4: Final Destruction (Incineration). Transfer the sealed waste to a licensed hazardous waste disposal contractor. The mandatory disposal method is high-temperature incineration[3].

    • Mechanistic Requirement: Because the molecule contains nitrogen (C6H12N2O2), thermal decomposition will generate toxic Nitrogen Oxides (NOx)[3]. Therefore, the incineration facility must be equipped with an afterburner and a chemical scrubber system to neutralize NOx emissions before atmospheric release.

DisposalPathway WasteGen Waste Generation (Solid/Liquid) Segregation Chemical Segregation WasteGen->Segregation Halogenated Halogenated Solvents Mixture? Segregation->Halogenated StreamA Halogenated Organic Waste Stream Halogenated->StreamA Yes StreamB Non-Halogenated Organic Waste Stream Halogenated->StreamB No Labeling GHS Compliant Labeling (Corrosive/Irritant) StreamA->Labeling StreamB->Labeling Incineration High-Temp Incineration (with NOx Scrubber) Labeling->Incineration

Figure 2: Segregation and disposal pathway for 1-(2-Hydroxyethyl)piperazin-2-one laboratory waste.

References 1.[1] Chem960. "Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one): Comprehensive Overview." Available at: 2.[2] Clearsynth. "1401284-72-7 Categorised Product List." Available at: 3.[3] CDH Fine Chemical. "PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS." Available at: 4.[4] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE." Available at:

Handling

Personal protective equipment for handling 1-(2-Hydroxyethyl)piperazin-2-one

As a Senior Application Scientist, I frequently consult with research teams on the integration of specialized heterocyclic amines into their synthetic pipelines. 1-(2-Hydroxyethyl)piperazin-2-one (CAS: 59702-23-7) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the integration of specialized heterocyclic amines into their synthetic pipelines. 1-(2-Hydroxyethyl)piperazin-2-one (CAS: 59702-23-7) is a highly versatile intermediate widely utilized in pharmaceutical development, agrochemical synthesis, and specialty polymer formulations [1].

However, the very structural features that make this compound synthetically valuable—a reactive piperazinone core coupled with a hydrophilic hydroxyethyl group—also introduce specific handling hazards. This guide provides a self-validating, mechanistic approach to the safe handling, operational logistics, and disposal of this compound.

Chemical Profiling & Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the chemical behavior of 1-(2-Hydroxyethyl)piperazin-2-one. The compound exhibits a balanced hydrophilicity-lipophilicity profile [1], meaning it dissolves readily in polar solvents but can also permeate biological lipid bilayers.

Mechanistic Hazard Causality:

  • Corrosivity via Basicity: The secondary and tertiary amine nitrogens act as moderate bases and strong nucleophiles. Upon contact with physiological moisture (e.g., eyes, mucous membranes), the compound can trigger the rapid saponification of cellular lipids, leading to severe, irreversible tissue damage.

  • Hygroscopicity & Systemic Absorption: The hydroxyethyl group increases the compound's affinity for water [2]. In industrial or scaled-up applications, aerosolized droplets containing this compound can be easily inhaled, causing severe respiratory tract burns and potential systemic toxicity [3].

Table 1: Physicochemical Properties & Operational Implications
PropertyValueMechanistic Implication for Safety
CAS Number 59702-23-7Essential for accurate SDS retrieval and inventory tracking.
Molecular Formula C6H12N2O2Indicates the presence of reactive amine and hydroxyl groups.
Molecular Weight 144.17 g/mol Used for precise stoichiometric calculations to prevent thermal runaway.
Solubility High in polar solventsFacilitates rapid absorption through physiological membranes.
Chemical Nature Moderate BaseCorrosive; reacts exothermically with strong acids.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix outlines the required PPE, grounded in the compound's chemical properties.

Table 2: Required PPE and Material Specifications
Protection ZoneRecommended EquipmentMaterial SpecificationMechanistic Justification
Eye/Face Safety Goggles & Face ShieldPolycarbonateBasic amines cause rapid corneal saponification upon contact. A face shield prevents splash injuries during dissolution.
Hands Chemical Resistant GlovesNitrile (≥0.11 mm) or Butyl RubberPrevents dermal absorption. Nitrile offers excellent resistance to polar organic amines.
Body Lab Coat / ApronCotton-blend or TyvekShields against accidental spills and aerosolized particulate deposition.
Respiratory Half-mask RespiratorN95 or P100 particulate filterMandatory if handling outside a fume hood to prevent inhalation of basic aerosols [3].

Standard Operating Procedure (SOP): Handling & Dissolution

Every protocol must be a self-validating system. This means incorporating built-in checks to ensure the environment and equipment are functioning correctly before the chemical is ever exposed.

Step 1: Pre-Operation Validation

  • Verify the operational status of a Class II chemical fume hood. Validation Check: Ensure the digital monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and concentrated acids, which can react violently with piperazine derivatives.

Step 2: PPE Donning & Inspection

  • Inspect nitrile gloves for pinhole leaks by inflating them slightly. Don tightly fitting safety goggles and a fully buttoned lab coat.

Step 3: Chemical Transfer

  • Using an anti-static spatula, carefully weigh the required mass of 1-(2-Hydroxyethyl)piperazin-2-one.

  • Expert Insight: Because the hydroxyethyl group imparts hygroscopicity, minimize the compound's exposure to ambient air. Prolonged exposure will cause clumping, altering the compound's surface area and potentially skewing reaction kinetics. Keep the source container tightly sealed immediately after use.

Step 4: Dissolution & Exotherm Control

  • Transfer the solid to the reaction vessel. Slowly add the chosen polar solvent (e.g., water, methanol) while stirring continuously.

  • Expert Insight: If your protocol requires neutralizing the amine with an acid to form a salt (e.g., synthesizing 1-(2-hydroxyethyl)piperazin-2-one hydrochloride), perform the acid addition dropwise over an ice bath. The acid-base neutralization is highly exothermic; uncontrolled addition will lead to solvent boil-off, splashing, and potential aerosolization of the corrosive amine.

Operational Workflow & Exposure Control

G A Hazard Assessment CAS: 59702-23-7 B Engineering Controls (Class II Fume Hood) A->B C PPE Donning (Nitrile, Goggles, Coat) B->C D Chemical Manipulation (Transfer & Synthesis) C->D E Spill / Exposure? (Decision) D->E F Neutralization & Cleanup (Citric Acid) E->F Yes G Waste Segregation (Basic Aqueous Waste) E->G No F->G

Safety and exposure control workflow for handling CAS 59702-23-7.

Spill Response and Waste Disposal Plan

Immediate Spill Response:

  • Minor Spills (<50 g or <50 mL): Contain the spill using inert absorbent pads. Mechanistic action: If the compound is in an aqueous solution, neutralize it carefully with a weak acid (e.g., 5% citric acid solution or sodium bisulfate) before absorption. This mitigates the corrosivity of the amine, making cleanup significantly safer.

  • Major Spills: Evacuate the immediate area. Personnel must don a P100 respirator and heavy-duty butyl rubber gloves before attempting containment.

Waste Segregation Logistics:

  • Do not discharge into the sink. 1-(2-Hydroxyethyl)piperazin-2-one can be toxic to aquatic life and disrupt municipal water treatment bio-cultures.

  • Collect all aqueous and solvent-based waste in clearly labeled, chemically compatible high-density polyethylene (HDPE) containers.

  • Critical Segregation: Label as "Hazardous Waste: Basic Aqueous Amine." Strictly segregate this waste stream from acidic waste to prevent unintended exothermic neutralizations and dangerous pressurization within the waste carboy.

References

  • Procedures for manual sampling (Emission Sampling and Toxicity) SINTEF / Gassnova URL:[Link]

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